molecular formula C46H52F2N10O5 B12362870 CBPD-409

CBPD-409

カタログ番号: B12362870
分子量: 863.0 g/mol
InChIキー: CXJGNQXWKVPWMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBPD-409 is a useful research compound. Its molecular formula is C46H52F2N10O5 and its molecular weight is 863.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H52F2N10O5

分子量

863.0 g/mol

IUPAC名

5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C46H52F2N10O5/c1-27(59)55-15-13-38-37(26-55)43(56-14-3-4-29-20-34(30-23-49-52(2)25-30)35(42(47)48)22-40(29)56)51-58(38)31-7-5-28(6-8-31)24-53-16-18-54(19-17-53)32-9-10-33-36(21-32)46(63)57(45(33)62)39-11-12-41(60)50-44(39)61/h9-10,20-23,25,28,31,39,42H,3-8,11-19,24,26H2,1-2H3,(H,50,60,61)

InChIキー

CXJGNQXWKVPWMM-UHFFFAOYSA-N

正規SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C

製品の起源

United States

Foundational & Exploratory

CBPD-409: A Deep Dive into its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that demonstrates significant preclinical efficacy in prostate cancer models. It functions as a potent and selective degrader of the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP), which are critical coactivators of the Androgen Receptor (AR). By inducing the degradation of p300/CBP, this compound effectively disables the AR enhanceosome, leading to the suppression of oncogenic gene programs and potent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound in the context of prostate cancer.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to the bromodomain of p300/CBP and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2] The degradation of these critical coactivators leads to a cascade of downstream effects that ultimately inhibit prostate cancer cell growth and survival.

The primary mechanism of this compound in prostate cancer can be summarized in the following key steps:

  • Target Engagement and Ternary Complex Formation: this compound binds to the bromodomain of p300/CBP and the E3 ligase Cereblon, forming a ternary complex.

  • Ubiquitination and Proteasomal Degradation: The formation of this complex facilitates the transfer of ubiquitin molecules to p300/CBP, marking them for degradation by the proteasome.

  • Disruption of the AR Enhanceosome: p300/CBP are essential components of the Androgen Receptor (AR) enhanceosome, a complex of proteins that drives the expression of AR-target genes.[3] The degradation of p300/CBP dismantles this complex, leading to a shutdown of AR-driven transcription.

  • Epigenetic Reprogramming: A key consequence of p300/CBP degradation is the rapid depletion of specific histone acetylation marks, most notably Histone H2B N-terminal acetylation (H2BNTac) and H3K27ac.[1][4] H2BNTac, in particular, is a critical mark of active enhancers in prostate cancer and is exclusively dependent on p300/CBP catalytic activity.[3][4]

  • Suppression of Oncogenic Gene Expression: The disruption of the AR enhanceosome and the loss of activating histone marks lead to the downregulation of key oncogenes, including those involved in the androgen response and cell cycle progression.[1][5]

  • Inhibition of Cell Proliferation and Tumor Growth: The culmination of these molecular events is a potent anti-proliferative effect in AR-positive prostate cancer cells and significant tumor growth inhibition in preclinical models.[6][7]

Quantitative Efficacy of this compound

This compound has demonstrated remarkable potency and efficacy in various preclinical models of prostate cancer. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Potency and Efficacy
ParameterCell LinesValueReference
Degradation Potency (DC50) VCaP, LNCaP, 22Rv10.2–0.4 nM[5][6][7][8]
Anti-proliferative Activity (IC50) VCaP, LNCaP, 22Rv11.2–2.0 nM[5][6][7][8]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterAnimal ModelDosage and AdministrationKey FindingsReference
p300/CBP Degradation VCaP Xenograft (SCID mice)1 mg/kg, single oral dose>95% depletion of p300/CBP in tumor tissue[6][7][8]
Tumor Growth Inhibition (TGI) VCaP Xenograft (SCID mice)0.3 mg/kg, p.o., once daily73% TGI[5]
Tumor Growth Inhibition (TGI) VCaP Xenograft (SCID mice)1 mg/kg, p.o., once daily87% TGI[5]
Synergistic Effect VCaP-CRPC XenograftCombination with EnzalutamideMarked suppression of tumor growth and enhanced survival[1]
Oral Bioavailability ICR mice3 mg/kg, p.o.50%[5][6][7]
Pharmacokinetics (t1/2) ICR mice1 mg/kg (i.v.), 3 mg/kg (p.o.)2.8 h (i.v.), 2.6 h (p.o.)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

CBPD409_Mechanism cluster_drug This compound Action cluster_cellular Cellular Machinery cluster_downstream Downstream Effects CBPD409 This compound p300_CBP p300/CBP CBPD409->p300_CBP Binds to Bromodomain CRBN Cereblon (E3 Ligase) CBPD409->CRBN Recruits Proteasome Proteasome p300_CBP->Proteasome Ubiquitination & Degradation AR_Enhanceosome AR Enhanceosome Disruption p300_CBP->AR_Enhanceosome Leads to H2BNTac H2BNTac & H3K27ac Depletion AR_Enhanceosome->H2BNTac Leads to Oncogenes Oncogene Transcription (e.g., c-Myc, AR targets) Suppression H2BNTac->Oncogenes Leads to Tumor_Growth Tumor Growth Inhibition Oncogenes->Tumor_Growth Results in

Caption: Mechanism of action of this compound in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Prostate Cancer Cell Lines (VCaP, LNCaP, 22Rv1) Degradation_Assay Western Blot for p300/CBP (Determine DC50) Cell_Lines->Degradation_Assay Proliferation_Assay Cell Viability Assay (Determine IC50) Cell_Lines->Proliferation_Assay Gene_Expression qPCR/RNA-seq for AR targets (e.g., KLK3, c-Myc) Cell_Lines->Gene_Expression Xenograft_Model Xenograft Mouse Model (e.g., VCaP) Dosing Oral Administration of this compound Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Toxicity_Assessment Body Weight Monitoring Dosing->Toxicity_Assessment

Caption: Typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Specific details may vary between individual experiments.

In Vitro Cell-Based Assays
  • Cell Culture:

    • Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Western Blotting for p300/CBP Degradation:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH).

    • Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified to determine the DC50 value.

  • Cell Proliferation Assay:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a serial dilution of this compound.

    • Cell viability is assessed after a set period (e.g., 5-7 days) using a reagent such as CellTiter-Glo or by direct cell counting.

    • The IC50 value is calculated from the dose-response curve.

  • Quantitative Real-Time PCR (qPCR):

    • Cells are treated with this compound for a specified time.

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using primers specific for target genes (e.g., KLK3, AR, c-MYC) and a housekeeping gene for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.[5]

In Vivo Xenograft Studies
  • Animal Models:

    • Male immunodeficient mice (e.g., SCID or nude mice) are used.

    • Prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size before the commencement of treatment.

  • Drug Administration and Monitoring:

    • This compound is formulated for oral gavage.

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally once daily at specified doses (e.g., 0.3, 1, 3 mg/kg).[2][5]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised for further analysis (e.g., Western blotting for p300/CBP levels).

  • Pharmacokinetic Studies:

    • This compound is administered to mice via intravenous (i.v.) and oral (p.o.) routes.

    • Blood samples are collected at various time points post-administration.

    • Plasma concentrations of this compound are determined by LC-MS/MS.

    • Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%) are calculated.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for advanced, AR-dependent prostate cancer.[1] Its novel mechanism of action, which involves the targeted degradation of the critical AR coactivators p300 and CBP, offers a more profound and sustained inhibition of oncogenic signaling compared to traditional small-molecule inhibitors.[2][4] The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores its potential for clinical development.[7][8]

Future research will likely focus on:

  • Investigating the efficacy of this compound in combination with other standard-of-care therapies for prostate cancer.

  • Identifying predictive biomarkers of response to this compound treatment.

  • Evaluating the long-term safety and tolerability of this compound in more extensive preclinical models.

  • Exploring the potential of this compound in other cancer types where p300/CBP play a critical role.

The development of this compound highlights the power of targeted protein degradation as a therapeutic modality and opens up new avenues for the treatment of prostate cancer and other malignancies.

References

CBPD-409: A Technical Guide to a Potent and Selective CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3][4][5] By hijacking the ubiquitin-proteasome system, this compound induces the rapid and efficient degradation of CBP/p300, leading to potent anti-proliferative effects, particularly in androgen receptor-positive (AR+) prostate cancer.[4][6][7][8] This document provides a comprehensive overview of the function, mechanism of action, and quantitative data associated with this compound, along with a description of the key experimental methodologies used in its characterization.

Introduction to this compound

This compound is a bifunctional small molecule that exemplifies the therapeutic potential of PROTAC technology.[3] It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300 (based on the GNE-049 warhead), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), and a linker that connects these two moieties.[2][6] This design enables this compound to act as a molecular bridge, bringing CBP/p300 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[2][3]

The degradation of CBP/p300 has significant implications for cancer therapy. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression by acetylating histone proteins and other transcription factors.[2][9] In the context of prostate cancer, CBP/p300 are essential for the transcriptional activity of the androgen receptor (AR), a key driver of tumor growth.[2][4][8] By degrading CBP/p300, this compound effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[2][6]

Mechanism of Action

The primary function of this compound as a PROTAC is to induce the selective degradation of CBP/p300 proteins. This process can be broken down into the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[2]

  • Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme into proximity, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.

  • Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, highlighting the catalytic nature of PROTACs.

This mechanism of action results in the rapid and sustained depletion of cellular CBP/p300 levels.[2]

cluster_0 This compound Mediated Degradation of CBP/p300 CBPD_409 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD-409-CRBN) CBPD_409->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruits Poly_Ub_CBP_p300 Poly-ubiquitinated CBP/p300 Ternary_Complex->Poly_Ub_CBP_p300 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CBP_p300->Proteasome Recognition Proteasome->CBPD_409 Release & Reuse Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation cluster_1 Downstream Signaling Effects of this compound CBPD_409 This compound CBP_p300_Degradation CBP/p300 Degradation CBPD_409->CBP_p300_Degradation AR_Signaling Androgen Receptor (AR) Signaling CBP_p300_Degradation->AR_Signaling Inhibits Cell_Proliferation Tumor Cell Proliferation CBP_p300_Degradation->Cell_Proliferation Inhibits Apoptosis Apoptosis CBP_p300_Degradation->Apoptosis Induces cMyc_Expression c-Myc Expression AR_Signaling->cMyc_Expression Regulates Oncogenic_Transcription Oncogenic Gene Transcription AR_Signaling->Oncogenic_Transcription Drives cMyc_Expression->Cell_Proliferation Promotes Oncogenic_Transcription->Cell_Proliferation Promotes cluster_2 General Experimental Workflow for this compound Characterization Cell_Culture 1. Cell Culture (e.g., Prostate Cancer Cell Lines) Treatment 2. Treatment with this compound (Dose and Time Course) Cell_Culture->Treatment Degradation_Assay 3a. Protein Degradation Assay (Western Blot / Proteomics) Treatment->Degradation_Assay Viability_Assay 3b. Cell Viability Assay (CellTiter-Glo / IncuCyte) Treatment->Viability_Assay Data_Analysis 4. Data Analysis (DC50 / IC50 Calculation) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis In_Vivo_Studies 5. In Vivo Xenograft Studies (Pharmacokinetics & Efficacy) Data_Analysis->In_Vivo_Studies

References

The Role of CBPD-409 in the CBP/p300 Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and as protein scaffolds. Their dysregulation is implicated in various pathologies, including cancer. In prostate cancer, CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth. Consequently, targeting CBP/p300 has emerged as a promising therapeutic strategy.

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of CBP and p300. As a heterobifunctional molecule, this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins. The molecule consists of three key components: a ligand that binds to the target protein (in this case, the CBP/p300 bromodomain inhibitor GNE-049), a ligand that recruits an E3 ubiquitin ligase (a thalidomide-based ligand for CRBN), and a linker that connects the two ligands.

The degradation process unfolds as follows:

  • Ternary Complex Formation: this compound enters the cell and facilitates the formation of a ternary complex between CBP/p300 and the CRBN E3 ligase.

  • Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.

  • Proteasomal Degradation: The polyubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.

This targeted degradation leads to the suppression of CBP/p300-dependent gene transcription, including key oncogenic pathways in prostate cancer such as AR and c-Myc signaling.[1][2]

CBPD409_Mechanism cluster_0 Cellular Environment CBPD409 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + CRBN) CBPD409->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Diagram 1: Mechanism of Action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation and Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineDC50 (nM) aIC50 (nM) b
VCaP0.2–0.41.2–2.0
LNCaP0.2–0.41.2–2.0
22Rv10.2–0.41.2–2.0

a Half-maximal degradation concentration.[1][3] b Half-maximal inhibitory concentration for cell proliferation.[1][3]

Table 2: In Vivo Pharmacokinetics and Antitumor Efficacy of this compound

ParameterValueSpeciesModel
Oral Bioavailability (F)50%ICR Mice-
Cmax (3 mg/kg, p.o.)2494 ng/mLICR Mice-
T1/2 (p.o.)2.6 hICR Mice-
Tumor Growth Inhibition (TGI)73% (0.3 mg/kg, p.o.)VCaP Xenograft MiceProstate Cancer
Tumor Growth Inhibition (TGI)87% (1 mg/kg, p.o.)VCaP Xenograft MiceProstate Cancer

Data sourced from MedchemExpress, citing Chen Z, et al.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Prostate cancer cell lines (VCaP, LNCaP, 22Rv1)

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plates for the desired treatment period (e.g., 4 days).[2]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for CBP/p300 Degradation

This technique is used to detect and quantify the levels of CBP and p300 proteins following treatment with this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-CBP, anti-p300, and a loading control like anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[4]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model of prostate cancer.

Materials:

  • Immunodeficient mice (e.g., CB17 SCID mice)

  • VCaP prostate cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 0.3-1 mg/kg) or vehicle control orally once daily for a specified period (e.g., 5 weeks).[1]

  • Measure tumor volume with calipers every few days and calculate using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

  • Analyze the data to determine the tumor growth inhibition (TGI).

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines Treatment_In_Vitro Treat with this compound Cell_Culture->Treatment_In_Vitro WB Western Blot Treatment_In_Vitro->WB Viability_Assay Cell Viability Assay Treatment_In_Vitro->Viability_Assay Degradation_Analysis Analyze Protein Degradation (DC50) WB->Degradation_Analysis Cytotoxicity_Analysis Analyze Cytotoxicity (IC50) Viability_Assay->Cytotoxicity_Analysis Xenograft Establish Xenograft Model Treatment_In_Vivo Oral Administration of this compound Xenograft->Treatment_In_Vivo Monitoring Monitor Tumor Growth & Body Weight Treatment_In_Vivo->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Efficacy_Analysis Determine Antitumor Efficacy (TGI) Endpoint->Efficacy_Analysis

References

The Emergence of CBPD-409: A Novel Degrader Targeting Transcriptional Coactivators in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers have detailed the discovery and preclinical development of CBPD-409, a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP/p300.[1][2] This novel compound has demonstrated significant anti-tumor activity in preclinical models of advanced prostate cancer, positioning it as a promising therapeutic candidate for further investigation.[1][2]

This compound was developed through a medicinal chemistry campaign aimed at creating a selective and efficacious degrader of CBP/p300, which are critical coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][3] The compound induces robust degradation of CBP/p300 proteins and exhibits strong anti-proliferative effects in various androgen receptor-positive (AR+) prostate cancer cell lines.[1][2][4]

Quantitative Efficacy and Pharmacokinetics

This compound has shown impressive potency and favorable pharmacokinetic properties in preclinical studies. The key quantitative data are summarized in the tables below.

ParameterValueCell Lines/ModelReference
DC₅₀ (Degradation Concentration) 0.2–0.4 nMVCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines[1][2][4][5]
IC₅₀ (Inhibitory Concentration) 1.2–2.0 nMVCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines[1][2][4][5]
Oral Bioavailability (F) 50%ICR mice[1][3][5]
In Vivo Efficacy (Tumor Growth Inhibition) 73% (0.3 mg/kg), 87% (1 mg/kg)VCaP xenograft mice model (daily oral administration for 5 weeks)[5]
CBP/p300 Depletion in Tumor Tissue >95%VCaP tumor tissue (single oral administration of 1 mg/kg)[1][2][4]
Pharmacokinetic ParameterValue (at 1 mg/kg, i.v.)Value (at 3 mg/kg, p.o.)Animal ModelReference
Clearance (CL) 1.7 mL/min/kg-ICR mice[5]
Half-life (T₁/₂) 2.8 h2.6 hICR mice[5]
Maximum Concentration (Cₘₐₓ) -2494 ng/mLICR mice[5]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of this compound, it targets the bromodomain of CBP/p300 for degradation.[6]

The degradation of CBP/p300 has a profound impact on the androgen receptor signaling pathway. By eliminating these critical coactivators, this compound effectively shuts down AR-mediated transcription of genes that drive prostate cancer growth.[7][8] This mechanism has been shown to be more effective than traditional small molecule inhibitors that only block the protein's function.[1][2] Furthermore, this compound has been shown to suppress c-Myc expression, a key oncogene in many cancers.[5][6]

cluster_0 This compound Action cluster_1 Downstream Effects CBPD_409 This compound CBP_p300 CBP/p300 CBPD_409->CBP_p300 Binds to E3_Ligase E3 Ubiquitin Ligase CBPD_409->E3_Ligase Recruits Ubiquitination Ubiquitination CBP_p300->Ubiquitination Tagged for Degradation E3_Ligase->Ubiquitination Proteasome Proteasome AR_Signaling Androgen Receptor (AR) Signaling Proteasome->AR_Signaling Inhibits c_Myc c-Myc Expression Proteasome->c_Myc Inhibits Ubiquitination->Proteasome Degradation Tumor_Growth Tumor Growth Inhibition AR_Signaling->Tumor_Growth Leads to c_Myc->Tumor_Growth Leads to Apoptosis Apoptosis Tumor_Growth->Apoptosis Results in

Mechanism of action of this compound leading to tumor growth inhibition.

Experimental Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

Cell Proliferation Assays
  • Cell Lines: VCaP, LNCaP, and 22Rv1 human prostate cancer cell lines were utilized.

  • Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC₅₀ values were then calculated from the dose-response curves.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of CBP/p300 and the effect on downstream proteins like c-MYC.

  • Methodology: Prostate cancer cells (e.g., VCaP, MM1.S, U266) were treated with this compound for various time points (e.g., 24 hours).[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against CBP, p300, c-MYC, and a loading control (e.g., β-actin). The protein bands were visualized and quantified using an appropriate imaging system.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., SCID mice) were used.

  • Methodology: VCaP cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules (e.g., once daily for 5 weeks).[5] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised for further analysis, such as western blotting to confirm target degradation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (VCaP, LNCaP, 22Rv1) Proliferation_Assay Cell Proliferation Assay (Determine IC₅₀) Cell_Culture->Proliferation_Assay Western_Blot_In_Vitro Western Blot (Confirm CBP/p300 Degradation) Cell_Culture->Western_Blot_In_Vitro Xenograft_Model VCaP Xenograft Mouse Model Treatment Oral Administration of this compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement Treatment->Tumor_Measurement Tumor_Analysis Ex Vivo Tumor Analysis (Western Blot) Tumor_Measurement->Tumor_Analysis

Preclinical experimental workflow for the evaluation of this compound.

Future Directions

The promising preclinical data for this compound in prostate cancer models suggest its potential for treating other CBP/p300-driven cancers, such as multiple myeloma.[6] Further studies are warranted to explore its efficacy in a broader range of malignancies and to advance this compound into clinical trials. The development of this compound highlights the potential of PROTAC technology to create highly effective and targeted cancer therapies.[1][2]

References

The PROTAC Degrader CBPD-409: A Technical Guide to its Impact on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[2][3] By inducing the degradation of CBP/p300, this compound effectively suppresses AR signaling and demonstrates significant anti-proliferative and anti-tumor effects in preclinical models of androgen receptor-positive (AR+) prostate cancer.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CBP and p300.[4] The degradation of these coactivators has a profound impact on AR-mediated transcription.

CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in creating a permissive chromatin environment for transcription factor binding and gene activation.[2] Specifically, they are responsible for histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and a newly identified histone H2B N-terminal acetylation (H2BNTac) at enhancer regions.[2] The loss of CBP/p300 following this compound treatment leads to the elimination of these critical histone marks at AR-regulated enhancers, resulting in the suppression of oncogenic gene programs, including those driven by AR and c-Myc.[1][2] This targeted degradation of CBP/p300 has been shown to be more effective at inhibiting oncogenic transcription than targeting either the bromodomain or the HAT domain of these proteins alone.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound in various prostate cancer models.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in AR+ Prostate Cancer Cell Lines

Cell LineDC50 (nM) for CBP/p300 DegradationIC50 (nM) for Anti-proliferative Effects
VCaP0.2–0.41.2–2.0
LNCaP0.2–0.41.2–2.0
22Rv10.2–0.41.2–2.0

Data sourced from multiple reports.[1][3][5]

Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Mouse Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI)
This compound0.3 mg/kg, p.o., once daily for 5 weeks73%
This compound1 mg/kg, p.o., once daily for 5 weeks87%

Data sourced from MedchemExpress.[5] A single oral administration of 1 mg/kg this compound resulted in over 95% depletion of CBP/p300 proteins in VCaP tumor tissue.[3][4]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on AR signaling.

Disclaimer: The following protocols are generalized and based on standard laboratory procedures. The specific protocols used in the cited studies for this compound were not fully available in the public domain. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Protein Degradation Analysis

This protocol describes the detection and quantification of CBP, p300, and AR protein levels in prostate cancer cells following treatment with this compound.

  • Cell Lysis:

    • Culture VCaP, LNCaP, or 22Rv1 cells to 70-80% confluency.

    • Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Modifications

This protocol is for assessing changes in histone acetylation marks (H3K27ac, H2BNTac) at specific gene regulatory regions.

  • Cross-linking:

    • Treat prostate cancer cells with this compound or vehicle.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the sheared chromatin with specific antibodies against H3K27ac, H2BNTac, or a negative control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for AR target gene enhancers (e.g., KLK3).

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of the androgen receptor.

  • Cell Transfection:

    • Seed prostate cancer cells in a multi-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After transfection, treat the cells with this compound or vehicle in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).

  • Cell Lysis:

    • After the treatment period, lyse the cells using a passive lysis buffer.

  • Luminometry:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample.

    • Compare the relative luciferase activity between treated and untreated samples to determine the effect of this compound on AR transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Active Active AR Dimer AR->AR_Active Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_Active_N Active AR Dimer AR_Active->AR_Active_N Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates CBP_p300 CBP/p300 CBP_p300->ARE Co-activation AR_Active_N->ARE Binds

Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

CBPD409_Mechanism_of_Action cluster_drug This compound cluster_cellular_machinery Cellular Machinery cluster_outcome Outcome CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Binds CRBN Cereblon (CRBN) E3 Ligase CBPD409->CRBN Recruits Proteasome Proteasome CBP_p300->Proteasome Targeted for Degradation Ub Ubiquitin CRBN->Ub Degradation CBP/p300 Degradation Proteasome->Degradation Ub->CBP_p300 Ubiquitination AR_Signaling_Inhibition AR Signaling Inhibition Degradation->AR_Signaling_Inhibition Leads to Tumor_Suppression Tumor Growth Suppression AR_Signaling_Inhibition->Tumor_Suppression Results in

Figure 2: Mechanism of Action of this compound.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., VCaP cells + this compound) start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-CBP, anti-AR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

Figure 3: General Experimental Workflow for Western Blot Analysis.

References

Preclinical Profile of CBPD-409: A Novel CBP/p300 PROTAC Degrader for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction: CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the paralog histone acetyltransferases, CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators implicated in the progression of various cancers, including advanced prostate cancer. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy to dismantle key oncogenic signaling pathways. This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The data highlights its potency in degrading its target proteins and inhibiting cancer cell proliferation, as well as its favorable pharmacokinetic properties.

In Vitro Potency and Efficacy

This compound induces robust degradation of CBP/p300 and exhibits potent anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines.

ParameterCell LineValue (nM)Reference
DC₅₀ (Degradation) VCaP, LNCaP, 22Rv10.2 - 0.4[1][2][3][4][5]
IC₅₀ (Proliferation) VCaP, LNCaP, 22Rv11.2 - 2.0[1][2][3][4][5]
In Vivo Efficacy

In xenograft models of human prostate cancer, orally administered this compound demonstrated significant tumor growth inhibition.

Animal ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
VCaP Xenograft (SCID mice)This compound (oral, daily)0.3 mg/kg73%[2]
VCaP Xenograft (SCID mice)This compound (oral, daily)1 mg/kg87%[2]
VCaP Xenograft (SCID mice)This compound (oral)3 mg/kgSignificant inhibition[1][6]
Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability and a favorable pharmacokinetic profile.

ParameterRouteDoseValueUnitReference
Bioavailability (F) Oral3 mg/kg50%[2][3][4][5][6]
Cₘₐₓ Oral3 mg/kg2494ng/mL[2]
IV1 mg/kg2.8hours[2]
Oral3 mg/kg2.6hours[2]
Clearance (CL) IV1 mg/kg1.7mL/min/kg[2]

Mechanism of Action and Signaling Pathway

This compound functions as a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these co-activators leads to the suppression of the Androgen Receptor (AR) signaling pathway, which is crucial for the growth of certain prostate cancers.

G cluster_cell Cancer Cell cluster_nucleus Nucleus CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Binds to Bromodomain CRBN CRBN (E3 Ligase) CBPD409->CRBN Recruits Proteasome Proteasome CBP_p300->Proteasome Degradation AR Androgen Receptor (AR) CBP_p300->AR Co-activates CRBN->CBP_p300 Ubiquitination Oncogenes Oncogene Transcription (e.g., KLK3, c-Myc) Proteasome->Oncogenes Inhibition of Transcription Ub Ubiquitin DNA DNA AR->DNA Binds to Enhancers DNA->Oncogenes Promotes Transcription G cluster_assays Assays cluster_endpoints Endpoints start Prostate Cancer Cell Lines (VCaP, LNCaP, 22Rv1) treat Treat with this compound (various concentrations) start->treat prolif Proliferation Assay (e.g., WST-1) treat->prolif western Western Blot (for CBP/p300 levels) treat->western qpcr qRT-PCR (for gene expression) treat->qpcr ic50 Calculate IC₅₀ prolif->ic50 dc50 Determine DC₅₀ western->dc50 mrna Quantify mRNA levels (KLK3, AR, c-Myc) qpcr->mrna

References

The Impact of CBPD-409 on Histone Acetylation and Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These transcriptional co-activators are pivotal in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various pathologies, notably in cancer, where they co-activate oncogenic transcription factors such as the androgen receptor (AR). This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on histone acetylation, and the subsequent effects on gene transcription, with a focus on its therapeutic potential in prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene accessibility. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), maintain a dynamic equilibrium that is crucial for normal cellular function. The paralog proteins, CBP and p300, are critical HATs that acetylate lysine (B10760008) residues on histone tails, leading to a more open chromatin conformation and transcriptional activation.

In castration-resistant prostate cancer (CRPC), CBP/p300 are essential co-activators for the androgen receptor (AR), a key driver of disease progression. By acetylating histones at AR-regulated enhancers, CBP/p300 promote the expression of genes involved in tumor growth and survival. Consequently, targeting CBP/p300 presents a promising therapeutic strategy. This compound is a potent and selective degrader of CBP/p300, offering a novel approach to inhibit their function more completely than traditional small molecule inhibitors.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex formation induces the polyubiquitination of CBP/p300, marking them for degradation by the proteasome. This degradation-based mechanism leads to a rapid and sustained depletion of CBP/p300 proteins within the cell.

cluster_0 This compound Action CBPD409 This compound Ternary Ternary Complex (this compound-CBP/p300-CRBN) CBPD409->Ternary CBP_p300 CBP/p300 CBP_p300->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation

Figure 1: Mechanism of this compound-mediated degradation of CBP/p300.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its degradation potency, anti-proliferative effects, and in vivo anti-tumor activity.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
Cell LineCancer TypeDC50 (nM)IC50 (nM)
VCaPProstate Cancer (AR+)0.2 - 0.41.2 - 2.0
LNCaPProstate Cancer (AR+)0.2 - 0.41.2 - 2.0
22Rv1Prostate Cancer (AR+)0.2 - 0.41.2 - 2.0

DC50: Concentration for 50% degradation of target protein. IC50: Concentration for 50% inhibition of cell proliferation.

Table 2: In Vivo Anti-tumor Efficacy of this compound in VCaP Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI)
This compound0.3 mg/kg, p.o., daily73%
This compound1 mg/kg, p.o., daily87%

p.o.: per os (oral administration)

Impact on Histone Acetylation

This compound-mediated degradation of CBP/p300 leads to a significant reduction in histone acetylation levels, particularly at sites associated with active enhancers.

Global Histone Acetylation

Immunoblotting and mass spectrometry-based acetylome analysis have demonstrated a rapid and profound decrease in global histone H2B N-terminal acetylation (H2BNTac) and H3K27ac upon this compound treatment in prostate cancer cells.[1][2]

Locus-Specific Histone Acetylation

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has revealed that this compound treatment results in a dramatic loss of H2BNTac and H3K27ac at AR-bound enhancers. This effect is more pronounced compared to the effects of CBP/p300 bromodomain inhibitors, which only partially suppress histone acetylation.[2][3]

Effect on Gene Transcription

The reduction in histone acetylation at enhancer regions directly impacts the transcription of genes regulated by these elements.

Downregulation of AR and MYC Signaling

RNA-sequencing (RNA-seq) analysis has shown that this compound treatment leads to the downregulation of key oncogenic signaling pathways in prostate cancer, including the AR and MYC pathways.[3][4] This is consistent with the critical role of CBP/p300 as co-activators for these transcription factors. Specifically, this compound treatment reduces the mRNA levels of AR target genes such as KLK3, as well as AR itself and c-Myc.[4]

CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Degradation HistoneAcetylation Histone Acetylation (H2BNTac, H3K27ac) CBP_p300->HistoneAcetylation Promotes Chromatin Open Chromatin (at AR Enhancers) HistoneAcetylation->Chromatin GeneTranscription Oncogenic Gene Transcription (e.g., KLK3, AR, c-Myc) Chromatin->GeneTranscription Facilitates AR_MYC AR / MYC Transcription Factors AR_MYC->GeneTranscription Drives TumorGrowth Tumor Growth GeneTranscription->TumorGrowth

Figure 2: Signaling pathway illustrating this compound's impact on gene transcription.

Experimental Protocols

Cell Culture and Treatments

Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are treated with this compound at the indicated concentrations and for the specified durations.

Immunoblotting
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and incubated with primary antibodies against CBP, p300, H3K27ac, H2BNTac, AR, c-MYC, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking and Chromatin Shearing: Cells are cross-linked with formaldehyde, and chromatin is sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: Sheared chromatin is incubated overnight with antibodies against H3K27ac, H2BNTac, or AR.

  • DNA Purification: Immune complexes are captured, washed, and the DNA is eluted and purified.

  • Library Preparation and Sequencing: Purified DNA is used for library preparation and sequenced on a next-generation sequencing platform.

RNA-sequencing (RNA-seq)
  • RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.

  • Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis and library construction.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.

cluster_1 Experimental Workflow start Prostate Cancer Cell Lines treatment This compound Treatment start->treatment protein_analysis Protein Analysis treatment->protein_analysis chromatin_analysis Chromatin Analysis treatment->chromatin_analysis rna_analysis RNA Analysis treatment->rna_analysis immunoblot Immunoblotting protein_analysis->immunoblot mass_spec Mass Spectrometry (Acetylome) protein_analysis->mass_spec chip_seq ChIP-seq chromatin_analysis->chip_seq rna_seq RNA-seq rna_analysis->rna_seq data_integration Data Integration and Analysis immunoblot->data_integration mass_spec->data_integration chip_seq->data_integration rna_seq->data_integration

Figure 3: A generalized workflow for studying the effects of this compound.

Conclusion

This compound represents a significant advancement in the targeted degradation of CBP/p300. Its potent and selective mechanism of action leads to a profound reduction in histone acetylation at key regulatory regions, resulting in the suppression of oncogenic gene transcription programs, such as those driven by the androgen receptor and MYC. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of advanced prostate cancer and potentially other malignancies dependent on CBP/p300 activity. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the biological effects of this novel compound and accelerate its path to clinical application.

References

The Emergence of CBPD-409: A Novel CBP/p300 Degrader for Multiple Myeloma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. A promising new therapeutic avenue involves the targeted degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300. This whitepaper provides a detailed technical overview of CBPD-409, a novel, highly selective, and potent proteolysis targeting chimera (PROTAC) designed to degrade CBP/p300. Preclinical data robustly support the potential of this compound as both a monotherapy and a synergistic partner with standard-of-care agents in multiple myeloma. This document outlines the core mechanism of action, summarizes key preclinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes critical pathways and workflows to facilitate further research and development.

Introduction

Multiple myeloma is characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite an expanding arsenal (B13267) of therapies, the majority of patients eventually relapse, highlighting the urgent need for novel therapeutic strategies.[1] The histone acetyltransferases and transcriptional co-activators CBP and p300 have been identified as critical for MM cell survival.[1] The development of small molecule inhibitors targeting these proteins, such as CCS-1477 (inobrodib), has shown promise in early clinical trials.[1][2]

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach can offer superior efficacy and a more profound biological response compared to traditional inhibitors.[1]

This compound is a novel, orally active PROTAC that potently and selectively targets the bromodomain of CBP/p300 for degradation.[1][3] This technical guide details the preclinical evidence supporting the application of this compound in multiple myeloma.

Mechanism of Action of this compound

This compound functions as a classic PROTAC, linking the CBP/p300 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity triggers the polyubiquitination of CBP and p300, marking them for degradation by the 26S proteasome. The degradation of these critical co-activators leads to the downregulation of key oncogenic transcription factors, most notably c-MYC, which is a major driver of multiple myeloma pathogenesis.[1][4][5] The reduction in c-MYC levels, in turn, induces cell cycle arrest and apoptosis in myeloma cells.[1][6]

CBPD-409_Mechanism_of_Action cluster_cell Multiple Myeloma Cell cluster_degradation Degradation Pathway CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Binds CRBN CRBN E3 Ligase CBPD409->CRBN Recruits cMYC_gene c-MYC Gene CBP_p300->cMYC_gene Co-activates Transcription cMYC_protein c-MYC Protein CBP_p300_ub Ubiquitinated CBP/p300 CBP_p300->CBP_p300_ub Ubiquitination Proteasome 26S Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Leads to cMYC_gene->cMYC_protein Expression cMYC_protein->Apoptosis Inhibits CBP_p300_ub->Proteasome Degradation

Caption: Mechanism of action of this compound in multiple myeloma cells.

Preclinical Efficacy of this compound in Multiple Myeloma

In Vitro Activity

This compound has demonstrated potent anti-myeloma activity in preclinical studies. At nanomolar concentrations, it effectively degrades CBP and its downstream target c-MYC, leading to a significant reduction in the survival of multiple myeloma cell lines.[1]

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

Cell LineTreatment & DurationEffectQuantitative Result
U266 & MM1.S10 nM this compound for 24hCBP Protein Degradation95% ± 5% reduction[1]
MM1.S10 nM this compound for 24hc-MYC Protein Degradation95% ± 5% reduction[1]
MM1.S10 nM this compound for 72hReduced Cell Survival97% ± 3% reduction[1]
U26610 nM this compound for 72hReduced Cell Survival64% ± 5% reduction[1]
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a xenograft model of multiple myeloma. Daily oral administration of this compound resulted in a dramatic and time-dependent reduction in tumor burden.[1]

Table 2: In Vivo Efficacy of this compound in an MM1.S Xenograft Model

TreatmentDurationAssessment MethodResult (vs. Vehicle Control)
3 mg/kg this compound (daily oral gavage)Day 7Bioluminescent Imaging7-fold reduction in tumor burden[1]
Day 14Bioluminescent Imaging54-fold reduction in tumor burden[1]
Day 21Bioluminescent Imaging908-fold reduction in tumor burden[1]
Synergy with Dexamethasone (B1670325)

This compound exhibits strong synergy with the standard-of-care glucocorticoid, dexamethasone. The combination of sub-optimal doses of both agents resulted in a synergistic killing of multiple myeloma cells.[1]

Table 3: Synergistic Activity of this compound with Dexamethasone in MM1.S Cells

Treatment (72h)Effect on Cell Survival
Dexamethasone (5 nM)10% ± 6% reduction[1]
This compound (0.5 nM)<55% ± 12% reduction[1]
This compound (0.5 nM) + Dexamethasone (5 nM)96% ± 3% synergistic killing[1]

digraph "CBPD-409_Dexamethasone_Synergy" {
graph [nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

CBPD409 [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dex [label="Dexamethasone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MM_Cell [label="Multiple Myeloma Cell", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Synergistic Apoptosis", shape=double_octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CBPD409 -> MM_Cell [label="Induces Apoptosis"]; Dex -> MM_Cell [label="Induces Apoptosis"]; {CBPD409, Dex} -> Apoptosis [arrowhead=none]; MM_Cell -> Apoptosis [label="Enhanced Killing"]; }

Caption: Synergistic effect of this compound and Dexamethasone.

Experimental Protocols

Cell Lines and Reagents
  • Cell Lines: Human multiple myeloma cell lines U266 and MM1.S were utilized. MM1.S cells were engineered to express GFP and Luciferase (MM1.S-GFP-Luc) for in vivo imaging.[1]

  • Compounds: this compound and Dexamethasone were used in these studies.

Western Blotting for Protein Degradation
  • Cell Treatment: Seed U266 and MM1.S cells and treat with 10 nM this compound or vehicle control for 24 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CBP, c-MYC, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software.

Cell Viability and Apoptosis Assays
  • Cell Seeding: Plate U266 and MM1.S cells in 96-well plates.

  • Treatment: Treat cells with various concentrations of this compound, dexamethasone, or their combination for 72 hours.

  • Apoptosis Staining: For apoptosis analysis, harvest cells and stain with Annexin V-FITC and a viability dye (e.g., eFluor 450 or Propidium Iodide) according to the manufacturer's protocol.[1][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/viability dye negative cells are considered apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic and viable cells using flow cytometry analysis software.

In Vivo Xenograft Model

In_Vivo_Xenograft_Workflow start Start injection Inject MM1.S-GFP-Luc cells into mice start->injection establishment Allow tumor establishment injection->establishment treatment Treat with 3 mg/kg this compound or vehicle (daily oral gavage) establishment->treatment imaging Bioluminescent Imaging (Days 7, 14, 21) treatment->imaging analysis Analyze tumor burden imaging->analysis end End analysis->end

Caption: Experimental workflow for the in vivo xenograft model.
  • Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., SCID or NSG).[8]

  • Cell Implantation: Intravenously inject MM1.S-GFP-Luc cells to establish disseminated disease.[9]

  • Tumor Engraftment: Monitor tumor engraftment and growth via bioluminescent imaging (BLI).

  • Treatment Initiation: Once tumors are established, randomize mice into treatment (3 mg/kg this compound) and vehicle control groups. Administer treatment via daily oral gavage.[1]

  • Bioluminescent Imaging:

    • Anesthetize mice.

    • Administer D-luciferin substrate via intraperitoneal injection.[10][11]

    • Acquire images using a cooled charge-coupled device (CCCD) camera system at specified time points (Day 7, 14, and 21).[1][10]

  • Data Analysis: Quantify the bioluminescent signal (radiance) from regions of interest to determine tumor burden. Compare the tumor burden between the treatment and control groups.

Conclusion and Future Directions

The preclinical data for this compound in multiple myeloma are highly compelling. As a potent and selective degrader of CBP/p300, this compound effectively downregulates c-MYC, a key driver of myeloma, leading to significant anti-tumor activity both in vitro and in vivo.[1] Furthermore, its synergistic interaction with dexamethasone suggests its potential for use in combination therapies for multiple myeloma.[1]

Future studies should aim to:

  • Evaluate the efficacy of this compound in primary multiple myeloma patient samples.

  • Investigate the mechanisms of resistance to this compound.

  • Explore other potential combination partners for this compound in the treatment of multiple myeloma.

  • Conduct formal pharmacokinetic and toxicology studies to support the transition to clinical trials.

This compound represents a promising new therapeutic agent for multiple myeloma, and its further development is warranted. This technical guide provides a foundational resource for researchers and drug developers interested in advancing this novel therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, this compound recruits CBP/p300 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation has shown significant anti-proliferative effects in various cancer cell lines, particularly in androgen receptor-positive (AR+) prostate cancer.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.

Table 1: Degradation and Anti-proliferative Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineCancer TypeDC₅₀ (nM) (Degradation)IC₅₀ (nM) (Anti-proliferative)
VCaPProstate Cancer (AR+)0.2–0.41.2–2.0
LNCaPProstate Cancer (AR+)Not explicitly stated, but degradation confirmed1.2–2.0
22Rv1Prostate Cancer (AR+)Not explicitly stated, but degradation confirmed1.2–2.0

Data sourced from multiple studies.[1]

Table 2: Efficacy of this compound in Multiple Myeloma Cell Lines

Cell LineCancer TypeEffectConcentrationTime Point
U266Multiple Myeloma95±5% reduction in CBP levels10 nM24h
MM1.SMultiple Myeloma95±5% reduction in CBP levels10 nM24h
MM1.SMultiple Myeloma95±5% reduction in c-MYC levels10 nM24h
U266Multiple Myeloma64±5% reduction in cell survival10 nM72h
MM1.SMultiple Myeloma97±3% reduction in cell survival10 nM72h

Data highlights the potent effects of this compound on protein degradation and cell viability in multiple myeloma cells.[4]

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Culture

Prostate cancer cell lines VCaP, LNCaP, and 22Rv1 are commonly used to study the effects of this compound.

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[5] For experiments investigating androgen-dependent signaling, charcoal-stripped FBS can be used.[6]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Western Blotting for Protein Degradation and Pathway Analysis

Western blotting is a crucial technique to confirm the degradation of p300/CBP and to assess the impact on downstream signaling pathways, such as AR and c-Myc.

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-p300

      • Anti-CBP

      • Anti-AR

      • Anti-c-Myc

      • Anti-H3K27ac

      • Anti-H2BNTac

      • Anti-GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay

Cell viability assays, such as the MTS or MTT assay, are used to determine the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

  • MTS Assay Protocol:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay

Apoptosis assays are performed to confirm that the observed reduction in cell viability is due to programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Caspase-Glo® 3/7 Assay:

    • Seed cells in a 96-well white-walled plate.

    • Treat with this compound for the desired time.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is utilized to investigate the genome-wide effects of this compound on histone acetylation marks, such as H3K27ac and H2BNTac, particularly at androgen receptor binding sites.

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or vehicle control for 4-24 hours.

    • Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Sonify the chromatin to shear DNA to an average size of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the crosslinks.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Analyze the differential binding of histone marks between this compound-treated and control samples.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

G cluster_0 This compound Mechanism of Action CBPD409 This compound Ternary Ternary Complex (p300/CBP - this compound - CRBN) CBPD409->Ternary p300_CBP p300/CBP p300_CBP->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation p300/CBP Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound PROTAC.

G cluster_1 AR Signaling Pathway Inhibition by this compound Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Enhancer Enhancer Region AR->Enhancer p300_CBP p300/CBP p300_CBP->Enhancer HAT activity Degradation p300/CBP Degradation p300_CBP->Degradation Gene Target Gene (e.g., c-Myc) Enhancer->Gene Transcription Transcription Gene->Transcription Proliferation Cell Proliferation Transcription->Proliferation CBPD409 This compound CBPD409->p300_CBP induces Degradation->Enhancer inhibition

Caption: Inhibition of AR signaling by this compound.

G cluster_2 Western Blot Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

Caption: Western Blot workflow for this compound studies.

G cluster_3 ChIP-seq Experimental Workflow A 1. Cell Treatment & Crosslinking B 2. Chromatin Preparation A->B C 3. Immunoprecipitation B->C D 4. DNA Purification C->D E 5. Library Prep & Sequencing D->E F 6. Data Analysis E->F

Caption: ChIP-seq workflow for histone modification analysis.

References

Application Notes and Protocols for CBPD-409 in VCaP and LNCaP Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).[1][2] In prostate cancer, particularly in androgen receptor-positive (AR+) cell lines like VCaP and LNCaP, p300 and CBP act as critical transcriptional co-activators for the androgen receptor. By inducing the degradation of p300/CBP, this compound effectively suppresses AR signaling and the expression of oncogenes such as c-Myc, leading to potent anti-proliferative effects.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, protein expression, and apoptosis in VCaP and LNCaP cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to p300/CBP and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of p300 and CBP. The degradation of these co-activators disrupts the AR enhanceosome complex, leading to the downregulation of AR target genes and a potent anti-tumor response in AR-driven prostate cancer.

cluster_0 This compound Action cluster_1 Downstream Effects in Prostate Cancer This compound This compound p300/CBP p300/CBP This compound->p300/CBP Binds E3 Ligase E3 Ligase This compound->E3 Ligase Recruits Proteasome Proteasome p300/CBP->Proteasome Targets for Degradation E3 Ligase->p300/CBP Ubiquitinates Ubiquitin Ubiquitin Degraded p300/CBP Degraded p300/CBP Proteasome->Degraded p300/CBP AR_Signaling AR Signaling Pathway Degraded p300/CBP->AR_Signaling Suppresses AR Androgen Receptor cMyc c-Myc Expression AR_Signaling->cMyc Regulates Cell_Growth Cell Proliferation & Survival AR_Signaling->Cell_Growth Drives cMyc->Cell_Growth Promotes A Seed VCaP or LNCaP cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent (0.5 mg/mL final conc.) D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J A Treat cells with This compound B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols: Detection of CBP/p300 Degradation by CBPD-409 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CREB-binding protein (CBP) and p300 are highly homologous transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2][3] Their involvement in various cellular processes, including cell proliferation and differentiation, has made them attractive therapeutic targets in oncology.[3] CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP/p300.[4][5][6] This document provides a detailed protocol for detecting the degradation of CBP/p300 induced by this compound in cancer cell lines using the Western blot technique.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to CBP/p300, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of oncogenic signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.[5][7]

cluster_0 This compound Mediated CBP/p300 Degradation CBPD409 This compound Ternary_Complex Ternary Complex (CBP/p300 - this compound - E3 Ligase) CBPD409->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded CBP/p300 Proteasome->Degradation Downstream Downregulation of AR Signaling & c-Myc Degradation->Downstream Leads to

Figure 1: Mechanism of this compound action.

Quantitative Data Summary

This compound has demonstrated high potency in inducing the degradation of CBP/p300 and inhibiting the proliferation of various cancer cell lines.

ParameterCell LinesValueReference
DC₅₀ (Degradation) VCaP, LNCaP, 22Rv10.2–0.4 nM[4][5][6]
IC₅₀ (Proliferation) VCaP, LNCaP, 22Rv11.2–2.0 nM[4][5][6]
In Vivo Degradation VCaP tumor tissue>95% depletion at 1 mg/kg (oral)[4][8]

Experimental Protocol: Western Blot for CBP/p300 Degradation

This protocol outlines the steps to assess the degradation of CBP/p300 in prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) following treatment with this compound.

cluster_1 Western Blot Workflow A 1. Cell Culture & Treatment (e.g., VCaP cells + this compound) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer, boil) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking (5% non-fat milk or BSA) F->G H 8. Primary Antibody Incubation (Anti-CBP or Anti-p300, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Analysis (Quantify band intensity) J->K

Figure 2: Western Blot experimental workflow.
Materials and Reagents

  • Cell Lines: VCaP, LNCaP, or 22Rv1 prostate cancer cells

  • Compound: this compound (dissolved in DMSO)

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.5% Na deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: 4-12% Bis-Tris gels

  • Running Buffer: MOPS or MES SDS Running Buffer

  • Transfer Buffer: 25 mM Tris, 190 mM Glycine, 20% Methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-CBP antibody

    • Rabbit anti-p300 antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure
  • Cell Culture and Treatment:

    • Culture VCaP, LNCaP, or 22Rv1 cells in complete media until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP or p300 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the resulting bands. A decrease in the band intensity for CBP or p300 in this compound-treated samples compared to the vehicle control indicates protein degradation.

    • Probe the same membrane with an antibody against a loading control protein (β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the CBP/p300 signal to the loading control.

Troubleshooting

  • No or Weak Signal: Increase the amount of protein loaded, optimize primary antibody concentration, or increase incubation time.

  • High Background: Increase the number and duration of washes, optimize blocking conditions, or use a fresh blocking buffer.

  • Non-specific Bands: Optimize antibody dilution, use a more specific antibody, or ensure the purity of the cell lysate.

By following this detailed protocol, researchers can effectively and reliably detect the degradation of CBP/p300 induced by this compound, providing valuable insights into its mechanism of action and efficacy.

References

Application Notes and Protocols for ChIP-seq Analysis of CBPD-409-Treated Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the paralog histone acetyltransferases p300 and CBP.[1][2][3] These proteins are critical transcriptional coactivators for the androgen receptor (AR), a key driver of prostate cancer.[2][3] In prostate cancer, p300/CBP-mediated histone acetylation, particularly at enhancer regions, is crucial for the expression of AR target genes that promote tumor growth.[4][5] this compound induces the degradation of p300 and CBP, leading to a significant reduction in histone acetylation marks, such as H2B N-terminal acetylation (H2BNTac) and H3K27ac, at AR-regulated enhancers.[4][5][6] This effectively "shuts down" the oncogenic AR signaling pathway, resulting in potent anti-proliferative effects in prostate cancer cells.[1][4]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of molecules like this compound on protein-DNA interactions and histone modifications.[7][8][9] This document provides detailed protocols for performing and analyzing ChIP-seq experiments to study the impact of this compound on histone acetylation in prostate cancer cells.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins p300/CBP. This proximity induces the ubiquitination and subsequent proteasomal degradation of p300/CBP. The loss of these histone acetyltransferases leads to a global reduction in histone acetylation, particularly at AR-bound enhancers, thereby repressing the transcription of AR target genes involved in cell proliferation and survival.

CBPD409_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p300_CBP p300/CBP Histones Histones p300_CBP->Histones HAT Activity Proteasome Proteasome p300_CBP->Proteasome Ubiquitination & Degradation AR_Enhancer AR Enhancer AR_Target_Genes AR Target Genes (e.g., KLK3, MYC) AR_Enhancer->AR_Target_Genes Activation Acetylated_Histones Acetylated Histones (H3K27ac, H2BNTac) Histones->Acetylated_Histones Acetylation Acetylated_Histones->AR_Target_Genes Promotes Transcription Transcription_Repression Transcription Repression AR_Target_Genes->Transcription_Repression CBPD409 This compound CBPD409->p300_CBP Binds CRBN CRBN E3 Ligase CBPD409->CRBN Recruits Degraded_p300_CBP Degraded p300/CBP

Caption: Mechanism of this compound action in prostate cancer cells.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Lines: Use androgen-sensitive prostate cancer cell lines such as VCaP or LNCaP.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Plate cells to achieve 70-80% confluency at the time of treatment.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4-24 hours).[6]

II. Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect them by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Isolate the nuclei and resuspend in a nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.[10] The optimal sonication conditions should be determined empirically for each cell line and instrument.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac, anti-H2BK5ac, anti-H2BK20ac). Also, include a negative control immunoprecipitation with a non-specific IgG antibody.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification:

    • Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.

III. ChIP-seq Library Preparation and Sequencing
  • Library Preparation:

    • Use a commercial library preparation kit compatible with low DNA input.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.

    • Amplify the library using PCR with a minimal number of cycles to avoid bias.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina). Aim for a sequencing depth of at least 20-30 million reads per sample for histone marks.

Data Analysis Protocol

The analysis of ChIP-seq data involves several computational steps to identify and interpret the genomic regions enriched for the histone modification of interest.

ChIP_Seq_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome (Bowtie2/BWA) Trimming->Alignment Aligned_Reads Aligned Reads (BAM) Alignment->Aligned_Reads Peak_Calling Peak Calling (MACS2) Aligned_Reads->Peak_Calling Peaks Enriched Regions (BED) Peak_Calling->Peaks Differential_Binding Differential Binding Analysis (DESeq2/edgeR) Peaks->Differential_Binding Annotation Peak Annotation (HOMER/ChIPseeker) Peaks->Annotation Downstream_Analysis Downstream Analysis Differential_Binding->Downstream_Analysis Annotation->Downstream_Analysis Motif Motif Analysis Downstream_Analysis->Motif Pathway Pathway Analysis (GSEA) Downstream_Analysis->Pathway Visualization Data Visualization (IGV) Downstream_Analysis->Visualization

Caption: A standard ChIP-seq data analysis workflow.
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., hg19 or GRCh38) using aligners such as Bowtie2 or BWA.[9][11]

  • Peak Calling: Identify regions of the genome with significant enrichment of aligned reads (peaks) compared to a control sample (input DNA or IgG ChIP) using a peak caller like MACS2.[8][12]

  • Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify differentially bound regions. Tools such as DESeq2 or edgeR can be used for this purpose.[7]

  • Peak Annotation: Annotate the identified peaks to their nearest genes and genomic features (promoters, enhancers, etc.) using software like HOMER or ChIPseeker.[7][9]

  • Downstream Analysis:

    • Motif Analysis: Identify enriched DNA sequence motifs within the peak regions to infer the binding of specific transcription factors.

    • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar methods on the genes associated with differential peaks to identify affected biological pathways.[13]

    • Data Visualization: Visualize the read densities and peak locations using a genome browser like the Integrated Genomics Viewer (IGV).[8]

Data Presentation

The quantitative results from the ChIP-seq analysis can be summarized in tables for clear interpretation and comparison.

Table 1: Summary of ChIP-seq Peak Calling

SampleTotal ReadsMapped ReadsUniquely Mapped ReadsNumber of Peaks
H3K27ac - Control (DMSO) 35,123,45632,678,912 (93.0%)29,876,543 (85.1%)45,678
H3K27ac - this compound 36,789,12334,210,987 (93.0%)31,234,567 (84.9%)28,912
H2BK5ac - Control (DMSO) 34,567,89032,098,765 (92.9%)29,345,678 (84.9%)38,910
H2BK5ac - this compound 35,987,65433,456,789 (93.0%)30,567,890 (85.0%)21,456
Input Control 38,123,45635,456,789 (93.0%)32,456,789 (85.1%)5,123

Table 2: Differential H3K27ac Peak Analysis (this compound vs. DMSO)

Peak RegionLog2 Fold Changep-valueAdjusted p-valueNearest GeneGenomic Feature
chrX:1234567-1235678-3.51.2e-152.5e-11KLK3Enhancer
chr8:9876543-9877543-2.83.4e-125.1e-8MYCEnhancer
chr11:5432109-5433109-2.55.6e-107.8e-6TMPRSS2Enhancer
chr1:12345678-12346678-2.28.9e-91.2e-4ARPromoter
chr17:87654321-876553210.20.50.8GAPDHPromoter

Table 3: Enriched Pathways for Genes with Decreased H3K27ac at Enhancers

Pathway DescriptionGene Countp-valueAdjusted p-value
Androgen Response1251.5e-203.0e-16
E2F Targets892.8e-154.1e-11
G2M Checkpoint754.1e-125.5e-8
MYC Targets v1926.3e-117.9e-7
PI3K/AKT/mTOR Signaling688.2e-99.5e-5

Conclusion

The provided protocols offer a comprehensive framework for investigating the epigenetic modifications induced by this compound in prostate cancer cells using ChIP-seq. This approach will enable researchers to elucidate the genome-wide impact of p300/CBP degradation on histone acetylation and gene regulation, providing valuable insights into the therapeutic potential of this novel agent. The systematic analysis and clear presentation of the resulting data are crucial for understanding the molecular mechanisms underlying the efficacy of this compound and for the development of targeted therapies for prostate cancer.

References

Application Notes and Protocols for CBPD-409 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of CBPD-409 for use in cell culture experiments. This compound is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4]

Physicochemical Properties and Solubility

This compound is a solid, appearing as a light yellow to yellow powder.[1] It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

Table 1: Solubility and Stability of this compound

SolventMaximum ConcentrationNotesStorage of Stock Solution
DMSO100 mg/mL (115.88 mM)Ultrasonic treatment may be required to fully dissolve the compound.[1]-80°C for up to 6 months; -20°C for up to 1 month.[1]
In vivo formulation 1≥ 2.5 mg/mL (2.90 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]Prepare fresh for each in vivo experiment.[1]
In vivo formulation 2≥ 2.5 mg/mL (2.90 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]Prepare fresh for each in vivo experiment.[1]
Lyophilized PowderN/AStore at -20°C for up to 3 years or at 4°C for up to 2 years.[1]Keep desiccated.[4]

Mechanism of Action: p300/CBP Degradation

This compound functions as a PROTAC, a heterobifunctional molecule that induces the degradation of target proteins.[2] It consists of a ligand that binds to the bromodomain of p300/CBP and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity leads to the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[3] The degradation of these critical coactivators leads to the suppression of Androgen Receptor (AR) signaling and c-Myc expression, which are key drivers in prostate cancer.[1]

CBPD409_Mechanism_of_Action This compound Mechanism of Action CBPD409 This compound Ternary_Complex Ternary Complex (p300/CBP - this compound - CRBN) CBPD409->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Degradation p300/CBP Degradation Proteasome->Degradation AR_Signaling AR Signaling Suppression Degradation->AR_Signaling cMyc_Expression c-Myc Expression Suppression Degradation->cMyc_Expression Anti_tumor Anti-tumor Effects AR_Signaling->Anti_tumor cMyc_Expression->Anti_tumor

Caption: this compound mediated degradation of p300/CBP.

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder, MW: 862.97 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.863 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 0.863 mg, add 100 µL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound DMSO stock solution

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to minimize DMSO concentration, which should ideally be below 0.1%.

  • For example, to prepare a 100 nM working solution in 10 mL of culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM solution.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium to achieve the final 100 nM concentration.

  • Gently mix the working solution before adding it to your cell culture plates.

  • Always include a vehicle control (e.g., 0.1% DMSO in culture medium) in your experiments.

CBPD409_Preparation_Workflow This compound Preparation for Cell Culture Start Start: Lyophilized this compound Weigh Weigh Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot for Storage Stock_Solution->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Serial Dilution in Cell Culture Medium Thaw->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Treat_Cells Add to Cell Culture Working_Solution->Treat_Cells End Experiment Treat_Cells->End

Caption: Workflow for this compound solution preparation.

Biological Activity in Cell Culture

This compound demonstrates potent anti-proliferative effects in various cancer cell lines, particularly in Androgen Receptor-positive (AR+) prostate cancer cells.

Table 2: In Vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)DC50 (nM)Reference
VCaPProstate Cancer (AR+)1.2 - 2.00.2 - 0.4[1][4]
LNCaPProstate Cancer (AR+)1.2 - 2.00.2 - 0.4[1][4]
22Rv1Prostate Cancer (AR+)1.2 - 2.00.2 - 0.4[1][4]

IC50: The half maximal inhibitory concentration for cell proliferation. DC50: The half maximal degradation concentration for p300/CBP.

Treatment of prostate cancer cells with this compound at concentrations as low as 0.01-10 nM has been shown to suppress AR signaling and c-Myc expression.[1] The degradation of p300 and CBP proteins can be observed within one hour of treatment.[3]

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

References

In Vivo Formulation of CBPD-409 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is an orally active PROTAC (Proteolysis Targeting Chimera) degrader of CBP/p300 with demonstrated anti-tumor efficacy in preclinical models of prostate cancer. As a high molecular weight and likely poorly soluble compound, developing an appropriate formulation is critical for achieving optimal exposure and reliable results in in vivo animal studies. These application notes provide detailed protocols for the preparation of formulations suitable for oral and intravenous administration of this compound in mice, based on established methods for poorly water-soluble compounds.

Given that specific solubility data for this compound in various vehicles is not publicly available, a preliminary solubility screening is a crucial first step for any in vivo study. The following protocols offer a tiered approach, starting with simple suspensions and solutions and progressing to more complex formulations if required.

Data Presentation: Formulation Components and Dosing Parameters

The following tables summarize key quantitative data for the proposed formulations and dosing guidelines for mice.

Table 1: Recommended Excipients for this compound Formulation Development

Excipient CategoryExcipient NameTypical Concentration RangeRoute of AdministrationPurpose
Suspending Agents Methylcellulose (MC)0.5% - 2% (w/v)OralIncreases viscosity to prevent sedimentation of particles.
Carboxymethylcellulose Sodium (CMC-Na)0.5% - 2% (w/v)OralIncreases viscosity and provides a stable suspension.
Wetting Agents / Surfactants Tween® 80 (Polysorbate 80)0.1% - 5% (v/v)Oral, IVReduces surface tension of drug particles, improving wetting and dispersion.
Solutol® HS 15 (Macrogol 15 hydroxystearate)1% - 10% (w/v)Oral, IVSolubilizer and emulsifier.
Co-solvents Polyethylene Glycol 400 (PEG 400)10% - 60% (v/v)Oral, IVIncreases the solubility of lipophilic compounds.
Dimethyl Sulfoxide (DMSO)<10% (v/v)Oral, IVA strong solvent, but should be used at low concentrations due to potential toxicity.
N-methyl-2-pyrrolidone (NMP)1% - 10% (v/v)IVA versatile solvent for poorly soluble compounds.
Lipid-Based Vehicles Corn OilUp to 100%OralA simple lipid vehicle for lipophilic compounds.
Sesame OilUp to 100%OralAn alternative lipid vehicle.
Amorphous Solid Dispersion Polymers Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)VariesOralPolymer carrier for creating amorphous solid dispersions to enhance solubility.
Eudragit® L 100-55VariesOralpH-dependent polymer for amorphous solid dispersions.

Table 2: Dosing Parameters for this compound in Mice

ParameterOral GavageIntravenous (IV) Injection
Dose Range 0.3 - 3 mg/kg (based on literature)1 mg/kg (based on literature)
Dosing Volume 5 - 10 mL/kg5 mL/kg
Needle/Tube Gauge 20-22 G gavage needle (ball-tipped)27-30 G needle
Frequency Once dailyAs per study design
Vehicle Examples 0.5% CMC-Na + 0.1% Tween® 80 in water; 10% DMSO + 90% Corn Oil10% DMSO + 40% PEG 400 + 50% Saline

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Selection of vehicles from Table 1 (e.g., Water, Saline, 0.5% CMC-Na, PEG 400, Corn Oil)

  • Vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or LC-MS for quantification

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected vehicle in a separate vial.

  • Cap the vials and place them on an orbital shaker or rotator at room temperature for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved particles.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of dissolved this compound using a validated HPLC or LC-MS method.

  • Express the solubility in mg/mL.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice. This is a suitable starting point for a poorly soluble compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween® 80

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Scale

Methodology:

  • Vehicle Preparation (0.5% CMC-Na, 0.1% Tween® 80 in Water):

    • Calculate the required volume of vehicle based on the number of animals and the dosing volume.

    • Weigh the appropriate amount of CMC-Na (0.5 g per 100 mL).

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume of sterile water while stirring continuously to avoid clumping. Stir until fully dissolved. This may take some time.

    • Add Tween® 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • In a mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This step is crucial for proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the mixture to a suitable container and use a homogenizer or sonicator to ensure a uniform and fine particle suspension.

    • Visually inspect the suspension for homogeneity.

  • Storage and Administration:

    • Store the suspension at 2-8°C, protected from light.

    • Before each use, allow the suspension to come to room temperature and vortex vigorously to ensure uniform redispersion.

Protocol 3: Preparation of a

Application Note: Quantitative Proteomics to Assess CBPD-409 On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are critical co-activators for the androgen receptor (AR) and play a pivotal role in the progression of prostate cancer.[5][6][7][8] By hijacking the ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate these key oncogenic drivers. This application note provides a detailed protocol for utilizing quantitative proteomics to confirm the on-target effects of this compound, assess its selectivity, and understand its impact on downstream signaling pathways in prostate cancer cells.

Mass spectrometry-based quantitative proteomics, particularly when coupled with isobaric labeling techniques like Tandem Mass Tags (TMT), provides a powerful platform for the unbiased and comprehensive analysis of the proteome in response to drug treatment.[2] This methodology allows for the precise quantification of thousands of proteins simultaneously, enabling the direct assessment of target degradation and the identification of both on-target and potential off-target effects.

Data Presentation

Quantitative proteomic analysis of VCaP prostate cancer cells treated with this compound demonstrates the potent and specific degradation of its intended targets, p300 and CBP. The following tables summarize the key findings from such an experiment, showcasing the on-target degradation and the downstream effects on the Androgen Receptor (AR) signaling pathway.

Table 1: On-Target Effects of this compound on p300/CBP Degradation in VCaP Cells

ProteinGeneFunctionLog2 Fold Change (this compound vs. Vehicle)p-value
p300EP300Histone acetyltransferase, transcriptional co-activator-2.5< 0.001
CBPCREBBPHistone acetyltransferase, transcriptional co-activator-2.3< 0.001

Data is illustrative and compiled from descriptive analyses in referenced literature.[8][9]

Table 2: Downstream Effects on Key Proteins in the Androgen Receptor (AR) Signaling Pathway

ProteinGeneFunction in AR PathwayLog2 Fold Change (this compound vs. Vehicle)p-value
Androgen ReceptorARLigand-activated transcription factor-1.2< 0.05
MYCMYCTranscription factor, AR target gene-1.5< 0.01
NKX3-1NKX3-1Androgen-regulated tumor suppressor-1.8< 0.01
PSA (KLK3)KLK3AR target gene, prostate cancer biomarker-1.6< 0.01

Data is illustrative and based on proteomics and gene expression data from referenced literature.[2][9][10]

Mandatory Visualization

CBPD_409_Mechanism_of_Action This compound Mechanism of Action cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Effects This compound This compound Ternary_Complex Ternary Complex (p300/CBP-CBPD-409-E3 Ligase) This compound->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex AR_Signaling AR Signaling Pathway Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->AR_Signaling Inhibition of Downstream_Effects Downstream_Effects Oncogenic_Transcription Oncogenic Transcription AR_Signaling->Oncogenic_Transcription Inhibition Tumor_Growth_Suppression Tumor Growth Suppression Oncogenic_Transcription->Tumor_Growth_Suppression Leads to

Caption: Mechanism of this compound leading to p300/CBP degradation and downstream effects.

Quantitative_Proteomics_Workflow Quantitative Proteomics Workflow for this compound Cell_Culture 1. Cell Culture & Treatment (e.g., VCaP cells) - this compound - Vehicle (DMSO) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling 4. Peptide Labeling (TMT Reagents) Digestion->TMT_Labeling Pooling 5. Sample Pooling TMT_Labeling->Pooling Fractionation 6. Peptide Fractionation (High-pH Reversed-Phase) Pooling->Fractionation LC_MS 7. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 8. Data Analysis - Protein Identification - Quantification - Statistical Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics analysis of this compound effects.

AR_Signaling_Pathway Impact of this compound on the AR Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Dimer AR Dimerization & Nuclear Translocation AR->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Target_Gene_Expression Target Gene Expression (e.g., MYC, NKX3-1, KLK3) ARE->Target_Gene_Expression p300_CBP p300/CBP p300_CBP->ARE Co-activation Transcription_Machinery Basal Transcription Machinery Transcription_Machinery->ARE Tumor_Growth Prostate Cancer Cell Growth Target_Gene_Expression->Tumor_Growth CBPD_409 This compound CBPD_409->p300_CBP Degradation

Caption: Simplified AR signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: VCaP (prostate cancer cell line expressing wild-type AR).

  • Culture Conditions: Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment:

    • Seed cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, or 24 hours).

    • Prepare at least three biological replicates for each condition.

Protein Extraction and Digestion
  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates to shear DNA and ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

TMT Labeling and Sample Pooling
  • Peptide Quantification: Quantify the desalted peptides using a quantitative colorimetric peptide assay.

  • TMT Labeling:

    • Resuspend the dried peptides in a suitable labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine.

  • Sample Pooling:

    • Combine the TMT-labeled samples in equal amounts.

    • Desalt the pooled sample using a C18 SPE column and dry under vacuum.

Peptide Fractionation and LC-MS/MS Analysis
  • Peptide Fractionation:

    • Resuspend the pooled, labeled peptides in a high-pH reversed-phase buffer.

    • Fractionate the peptides using a high-pH reversed-phase HPLC system to reduce sample complexity.

    • Collect and combine fractions orthogonally.

  • LC-MS/MS Analysis:

    • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Detect the TMT reporter ions in the MS/MS spectra.

Data Analysis
  • Database Search:

    • Search the raw MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify TMT labeling, trypsin digestion, and appropriate variable and fixed modifications.

  • Protein Identification and Quantification:

    • Filter the search results to a false discovery rate (FDR) of <1% at the peptide and protein levels.

    • Quantify the TMT reporter ion intensities for each identified peptide.

    • Normalize the protein abundance data across all samples.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially abundant between this compound-treated and vehicle-treated samples.

    • Visualize the results using volcano plots and heatmaps.

    • Perform pathway analysis to identify signaling pathways significantly affected by this compound treatment.

References

Application Notes and Protocols for RNA-Seq Analysis of Gene Expression Changes Following CBPD-409 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are crucial transcriptional coactivators for the androgen receptor (AR) and play a significant role in the progression of cancers such as castration-resistant prostate cancer.[2][3][4][5] The mechanism of action of this compound involves the degradation of p300/CBP, which in turn leads to a reduction in histone H2B N-terminal acetylation (H2BNTac) and H3K27ac at enhancer regions, ultimately suppressing oncogenic androgen receptor activity.[4][5][6][7]

RNA sequencing (RNA-seq) is a powerful tool for investigating the transcriptomic consequences of this compound treatment. It allows for a comprehensive analysis of global gene expression changes, providing insights into the drug's mechanism of action, identifying potential biomarkers of response, and revealing novel therapeutic targets.[8][9][10][11] These application notes provide a detailed protocol for conducting RNA-seq experiments to analyze the effects of this compound on gene expression in cancer cell lines.

Data Presentation: Expected Gene Expression Changes

Treatment of androgen receptor-positive (AR+) prostate cancer cell lines (e.g., VCaP, LNCaP) with this compound is expected to result in significant changes in the expression of genes regulated by the androgen receptor and other key oncogenic pathways.[1][6] Below is a summary of expected differentially expressed genes (DEGs).

Table 1: Expected Downregulated Genes Following this compound Treatment in AR+ Prostate Cancer Cells

Gene SymbolGene NamePathway/FunctionExpected Log2 Fold Change
KLK3Kallikrein Related Peptidase 3Androgen Receptor Signaling< -1.5
ARAndrogen ReceptorAndrogen Receptor Signaling< -1.0
MYCMYC Proto-Oncogene, bHLH Transcription FactorCell Cycle Progression, Proliferation< -1.0
TMPRSS2Transmembrane Serine Protease 2Androgen Receptor Signaling< -1.5
NKX3-1NK3 Homeobox 1Androgen Receptor Signaling< -1.0
CCND1Cyclin D1G2/M Checkpoint, Cell Cycle< -1.0
E2F1E2F Transcription Factor 1E2F Signaling, Cell Cycle< -0.8

Table 2: Expected Upregulated Genes Following this compound Treatment

Gene SymbolGene NamePathway/FunctionExpected Log2 Fold Change
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle Arrest, Apoptosis> 1.0
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA Damage Response, Apoptosis> 0.8
BTG2BTG Anti-Proliferation Factor 2Negative Regulation of Cell Cycle> 1.0

Experimental Protocols

Cell Culture and this compound Treatment

A well-controlled cell culture experiment is fundamental to obtaining reliable RNA-seq data.[12]

Materials:

  • AR+ prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Appropriate cell culture medium and supplements

  • This compound (ensure high purity)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture AR+ prostate cancer cells in the recommended medium to ~70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) and a corresponding volume of the vehicle control.[6][7][13]

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).[7][13]

  • Harvest the cells for RNA extraction. It is recommended to perform at least three biological replicates for each condition (this compound treated and vehicle control).[12]

RNA Extraction and Quality Control

High-quality RNA is essential for constructing reliable RNA-seq libraries.[14]

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Protocol:

  • Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.

  • Elute the RNA in RNase-free water.

  • Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.

RNA-Seq Library Preparation and Sequencing

The process of converting RNA into a sequenceable library is a critical step in the RNA-seq workflow.[8]

Materials:

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Magnetic stand

  • PCR thermocycler

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)

Protocol:

  • Prepare RNA-seq libraries from the extracted total RNA following the manufacturer's protocol. This typically involves:

    • mRNA purification (poly-A selection) or ribosomal RNA depletion.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Adenylation of 3' ends.

    • Adapter ligation.

    • Library amplification via PCR.

  • Perform quality control on the prepared libraries to assess their size distribution and concentration.

  • Sequence the libraries on an NGS platform. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[9]

Bioinformatic Analysis of RNA-Seq Data

The analysis of the raw sequencing data is crucial for extracting meaningful biological insights.[15]

Protocol:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and vehicle control samples using packages like DESeq2 or edgeR in R.[12]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, GSEA) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.[13][15]

Mandatory Visualizations

Signaling Pathway Diagram

CBPD409_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Transcriptional Regulation CBPD409 This compound p300_CBP p300/CBP CBPD409->p300_CBP Binds to Proteasome Proteasome p300_CBP->Proteasome Targeted for Degradation Enhancer Enhancer DNA p300_CBP->Enhancer Co-activates AR_Targets AR Target Genes (e.g., KLK3, MYC) Proteasome->AR_Targets Suppression of Transcription AR Androgen Receptor (AR) AR->Enhancer Binds to Enhancer->AR_Targets Promotes Transcription

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Workflow Diagram

RNASeq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Cell_Culture 1. Cell Culture & This compound Treatment RNA_Extraction 2. RNA Extraction & Quality Control Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing Library_Prep->Sequencing QC 5. Raw Read QC & Trimming Sequencing->QC Alignment 6. Read Alignment QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DGE 8. Differential Gene Expression Analysis Quantification->DGE Functional_Analysis 9. Functional Enrichment Analysis DGE->Functional_Analysis

Caption: A comprehensive workflow for RNA-seq analysis of this compound treated cells.

References

Monitoring CBPD-409 Activity with Histone Mark Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralog histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are critical co-activators for transcription factors, including the androgen receptor (AR), and play a pivotal role in the regulation of gene expression through the acetylation of histone proteins.[1][4] Dysregulation of p300/CBP activity is implicated in various cancers, including castration-resistant prostate cancer.[1][5]

Unlike traditional small molecule inhibitors that target the bromodomain or catalytic HAT domain of p300/CBP, this compound mediates the ubiquitination and subsequent proteasomal degradation of these proteins.[1][6] This degradation leads to a profound and sustained suppression of their transcriptional and epigenetic functions. A key consequence of p300/CBP degradation by this compound is the significant reduction of specific histone acetylation marks, most notably H2B N-terminal acetylation (H2BNTac), including H2BK5ac and H2BK20ac, and H3K27ac.[5][6] Therefore, monitoring the levels of these histone marks serves as a direct and quantitative pharmacodynamic biomarker for assessing the cellular activity and efficacy of this compound.

These application notes provide detailed protocols for monitoring this compound-induced changes in histone acetylation using common molecular biology techniques.

Data Presentation

The following tables summarize the reported in vitro and in vivo activity of this compound, providing a reference for expected outcomes.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineTargetDC50 (nM)IC50 (nM)Key Histone Marks AffectedReference
VCaPp300/CBP0.2 - 0.41.2 - 2.0H2BNTac, H3K27ac[2][7]
LNCaPp300/CBPNot specified1.2 - 2.0H2BNTac, H3K27ac[2][7]
22Rv1p300/CBPNot specified1.2 - 2.0H2BNTac, H3K27ac[2][7]

Table 2: In Vivo Activity and Pharmacokinetics of this compound

ParameterValueAnimal ModelReference
Oral Bioavailability50%ICR Mice[2][7]
TGI (0.3 mg/kg, po)73%VCaP Xenograft[7]
TGI (1.0 mg/kg, po)87%VCaP Xenograft[7]
p300/CBP Depletion>95% (1 mg/kg, single oral dose)VCaP Tumor Tissue[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, leading to the degradation of p300/CBP and the subsequent impact on histone acetylation and gene transcription.

CBPD409_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Epigenetic Regulation & Transcription This compound This compound p300/CBP_ligand p300/CBP Ligand This compound->p300/CBP_ligand E3_ligase_ligand E3 Ligase Ligand This compound->E3_ligase_ligand p300/CBP p300/CBP (Histone Acetyltransferase) This compound->p300/CBP Binds E3_Ub_Ligase E3 Ubiquitin Ligase (e.g., CRBN) This compound->E3_Ub_Ligase Recruits Linker Linker p300/CBP_ligand->Linker E3_ligase_ligand->Linker p300/CBP->E3_Ub_Ligase Ternary Complex Formation Proteasome Proteasome p300/CBP->Proteasome Degradation Acetylated_Histones Acetylated Histones (H2BNTac, H3K27ac) p300/CBP->Acetylated_Histones Catalyzes Acetylation Ub Ub E3_Ub_Ligase->Ub Transfers Suppressed_Transcription Suppressed Transcription Proteasome->Suppressed_Transcription Leads to Ub->p300/CBP Polyubiquitination Histones Histones (H2B, H3) Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Transcription Oncogenic Gene Transcription Chromatin->Gene_Transcription

Caption: Mechanism of action for this compound.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol describes the detection and semi-quantitative analysis of histone acetylation marks from cell lysates treated with this compound.

Experimental Workflow:

WB_Workflow A 1. Cell Culture and Treatment (e.g., VCaP cells + this compound) B 2. Histone Extraction (Acid Extraction Method) A->B C 3. Protein Quantification (Bradford or BCA Assay) B->C D 4. SDS-PAGE (15% polyacrylamide gel) C->D E 5. Protein Transfer (PVDF or Nitrocellulose membrane) D->E F 6. Blocking (5% BSA or non-fat milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-H3K27ac, anti-H2BNTac, anti-H3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging and Densitometry Analysis I->J

Caption: Western blotting workflow for histone analysis.

Materials:

  • Cell lysis buffer (RIPA or similar)

  • Sulfuric acid (0.4 N)

  • Trichloroacetic acid (TCA)

  • Acetone

  • Bradford or BCA protein assay kit

  • Laemmli sample buffer

  • 15% SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-H2BNTac, anti-H3 as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).

    • Harvest cells and perform histone extraction using an acid extraction method.[8][9]

  • Protein Quantification:

    • Quantify the extracted histone concentration using a Bradford or BCA protein assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K27ac, H2BNTac, and total H3 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the histone modification mark to the total histone H3 signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the procedure for identifying the genomic regions where specific histone acetylation marks are lost following this compound treatment.

Experimental Workflow:

ChIP_Seq_Workflow A 1. Cell Treatment and Cross-linking (this compound, then Formaldehyde) B 2. Chromatin Shearing (Sonication or Enzymatic Digestion) A->B C 3. Immunoprecipitation (Antibodies against H3K27ac or H2BNTac) B->C D 4. Reverse Cross-linking and DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Peak Calling, Differential Binding Analysis) F->G

Caption: ChIP-seq workflow for histone mark analysis.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine

  • ChIP lysis buffer

  • Antibodies for ChIP (e.g., anti-H3K27ac, anti-H2BNTac)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with ChIP-grade antibodies against H3K27ac or H2BNTac overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the immunoprecipitated DNA.

    • Prepare sequencing libraries from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of histone acetylation.

    • Conduct differential binding analysis to identify regions with a significant loss of acetylation upon this compound treatment.

Mass Spectrometry for Global Histone Modification Analysis

This protocol provides a method for the comprehensive and quantitative analysis of a wide range of histone modifications following this compound treatment.

Experimental Workflow:

MS_Workflow A 1. Cell Treatment and Histone Extraction B 2. Histone Derivatization and Digestion (e.g., Propionylation and Trypsin Digestion) A->B C 3. Peptide Desalting B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis and Quantification D->E

Caption: Mass spectrometry workflow for histone PTMs.

Materials:

  • Histone extraction reagents (as in Western blotting)

  • Propionic anhydride (B1165640)

  • Ammonium bicarbonate

  • Trypsin

  • Formic acid

  • Acetonitrile

  • C18 desalting tips

  • Nano-liquid chromatography system

  • High-resolution mass spectrometer

Procedure:

  • Histone Extraction:

    • Extract histones from this compound-treated and control cells as described previously.

  • Sample Preparation for MS:

    • Perform in-solution derivatization of lysine (B10760008) residues using propionic anhydride to block them from tryptic digestion and improve chromatographic separation.[11]

    • Digest the derivatized histones into peptides using trypsin.

    • Further derivatize the newly generated N-termini of the peptides.

    • Desalt the resulting peptide mixture using C18 tips.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent or data-independent manner.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software to identify and quantify histone peptides and their modifications.

    • Compare the relative abundance of specific acetylation marks (e.g., on H2B and H3 peptides) between this compound-treated and control samples.

Logical Relationships

The following diagram illustrates the logical flow from the therapeutic agent to the observed cellular and anti-tumor effects.

Logical_Flow A This compound Administration B Target Engagement: Formation of p300/CBP-CBPD-409-E3 Ligase Complex A->B Initiates C Pharmacodynamic Effect: Degradation of p300/CBP Proteins B->C Leads to D Molecular Consequence: Decreased Histone Acetylation (H2BNTac, H3K27ac) C->D Results in E Transcriptional Reprogramming: Suppression of Oncogenic Gene Programs (e.g., AR, MYC signaling) D->E Causes F Cellular Outcome: Inhibition of Proliferation, Induction of Apoptosis E->F Induces G Therapeutic Effect: Tumor Growth Inhibition F->G Contributes to

Caption: Logical flow of this compound's therapeutic action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CBPD-409 for CBP/p300 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBPD-409 for the targeted degradation of CREB-binding protein (CBP) and p300. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration range for this compound to achieve maximum CBP/p300 degradation?

A1: this compound is a highly potent degrader with a DC50 (concentration for 50% degradation) in the sub-nanomolar to low nanomolar range. For most cancer cell lines, including prostate cancer lines like VCaP, LNCaP, and 22Rv1, the optimal concentration for achieving maximum degradation is typically between 0.2 nM and 10 nM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing a decrease in CBP/p300 degradation at higher concentrations of this compound. What is happening?

A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4][5] At excessively high concentrations, this compound is more likely to form binary complexes with either CBP/p300 or the E3 ligase (CRBN), rather than the productive ternary complex (CBP/p300-CBPD-409-CRBN) required for degradation.[4] To mitigate this, perform a wide dose-response curve to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[4][5]

Q3: I am not observing any degradation of CBP/p300 after treating my cells with this compound. What are the possible reasons?

A3: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:

  • Cell Permeability: Although this compound is orally bioavailable, poor cell permeability can be an issue for large PROTAC molecules in certain cell types.[4][6][7]

  • E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase for its activity.[7][8] Confirm that your cell line expresses sufficient levels of CRBN.

  • Compound Stability: Assess the stability of this compound in your cell culture medium over the course of your experiment.[4]

  • Experimental Timeline: Degradation of CBP/p300 by this compound is rapid, with significant degradation observed within one hour in some cell lines.[8] However, the optimal incubation time may vary. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the ideal endpoint.

  • Proteasome Activity: PROTAC-mediated degradation relies on the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor like MG132 or carfilzomib (B1684676) should rescue CBP/p300 from degradation, confirming the mechanism of action.[7][9]

Q4: How selective is this compound for CBP/p300?

A4: Mass spectrometry-based proteomics analyses have shown that this compound is highly selective for the degradation of p300 and CBP.[8] It does not significantly affect the levels of other bromodomain-containing proteins, including the BET family (BRD2, BRD3, BRD4), or known CRBN neo-substrates like GSPT1 and Ikaros.[7][8]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
DC50 VCaP, LNCaP, 22Rv10.2 - 0.4 nM[1][2][3]
IC50 VCaP, LNCaP, 22Rv11.2 - 2.0 nM[1]
IC50 AR-positive prostate cancer cell lines2 - 11 nM[7][10]

Table 2: In Vivo Activity of this compound

ParameterModelDosageEffectReference
CBP/p300 Depletion VCaP tumor tissue (mice)1 mg/kg (single oral dose)>95% depletion[2][3]
Tumor Growth Inhibition (TGI) VCaP xenograft (mice)0.3 - 1 mg/kg (oral, daily for 5 weeks)73 - 87%[1]
Oral Bioavailability Mice3 mg/kg50%[1][2][3][6][7][10]

Experimental Protocols

Protocol 1: Western Blot for CBP/p300 Degradation

This protocol outlines the steps to assess the degradation of CBP and p300 proteins in cultured cells following treatment with this compound.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., Actin, GAPDH, or Vinculin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the CBP and p300 band intensities to the loading control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes how to measure the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 4 days).[1]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

CBPD409_Mechanism_of_Action cluster_degradation Ubiquitin-Proteasome Pathway This compound This compound CBP/p300 CBP/p300 This compound->CBP/p300 Binds to Bromodomain CRBN_E3_Ligase CRBN E3 Ligase This compound->CRBN_E3_Ligase Ubiquitination Ubiquitination CBP/p300->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Targeted for

Caption: Mechanism of action of this compound PROTAC degrader.

Experimental_Workflow_Degradation start Start cell_culture Cell Culture (e.g., VCaP, LNCaP) start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot (Anti-CBP, Anti-p300) protein_quant->western_blot analysis Data Analysis (Quantify Degradation, Determine DC50) western_blot->analysis end End analysis->end Troubleshooting_Logic start No/Low CBP/p300 Degradation check_concentration Is concentration optimal? (Avoid Hook Effect) start->check_concentration check_time Is incubation time sufficient? check_concentration->check_time Yes solution Optimize concentration, time, or cell line check_concentration->solution No, perform dose-response check_crbn Does the cell line express CRBN? check_time->check_crbn Yes check_time->solution No, perform time-course check_permeability Is cell permeability an issue? check_crbn->check_permeability Yes check_crbn->solution No, select new cell line check_stability Is the compound stable in media? check_permeability->check_stability No check_permeability->solution Yes, consider alternative delivery check_stability->solution No, assess compound stability

References

Addressing CBPD-409 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the CBP/p300 PROTAC degrader, CBPD-409, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and highly potent PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, this compound links the CBP/p300 ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CBP and p300, thereby inhibiting their function in transcriptional regulation.[3] This mechanism is effective in suppressing oncogenic signaling pathways, such as the androgen receptor (AR) signaling in prostate cancer.[1][2]

Q2: What are the typical in vitro potencies of this compound?

This compound demonstrates potent degradation of CBP/p300 and antiproliferative effects in various cancer cell lines. The following table summarizes its reported potency:

ParameterCell Line(s)Value RangeReference
DC₅₀ (Degradation)VCaP, LNCaP, 22Rv10.2–0.4 nM[1][2]
IC₅₀ (Proliferation)VCaP, LNCaP, 22Rv11.2–2.0 nM[1][2]

Q3: How should I store this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Troubleshooting Guide: this compound Solubility in Aqueous Buffers

Researchers may encounter solubility issues when diluting this compound stock solutions (typically in DMSO) into aqueous buffers or cell culture media for in vitro experiments. This can manifest as immediate or delayed precipitation, leading to inaccurate experimental concentrations and unreliable results.

Problem 1: Immediate precipitation of this compound upon dilution in aqueous buffer or media.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "crashing out" is common for hydrophobic compounds when the organic solvent (like DMSO) is rapidly diluted.

  • Solutions:

    • Optimize the Dilution Process:

      • Pre-warm the aqueous buffer or cell culture medium to 37°C.

      • Add the this compound DMSO stock solution dropwise to the pre-warmed buffer/media while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

    • Reduce the Final Concentration: If precipitation persists, lower the final working concentration of this compound.

    • Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, its final concentration in the aqueous solution should be kept to a minimum (ideally ≤ 0.1%) to reduce solvent-induced precipitation and potential cellular toxicity.

Problem 2: this compound solution appears clear initially but forms a precipitate after incubation.

  • Possible Cause: Delayed precipitation can occur due to several factors:

    • Compound Instability: The compound may have limited stability in the aqueous environment over time.

    • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture media, leading to the formation of insoluble complexes.

    • Temperature Fluctuations: Changes in temperature, for example, when removing plates from the incubator, can affect solubility.

  • Solutions:

    • Fresh Preparation: Prepare fresh dilutions of this compound immediately before each experiment.

    • Consider Alternative Buffers: If working with a simple buffer system, test the solubility in a few different buffers (e.g., PBS, HEPES-buffered saline) to identify one that is more compatible.

    • Serum Concentration: If using serum-containing media, be aware that serum proteins can interact with small molecules. Test for solubility in media with different serum concentrations.

Problem 3: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause: Partial precipitation of this compound, which may not be easily visible, can reduce the effective concentration of the compound in solution, leading to variability in experimental results.

  • Solutions:

    • Visual Inspection: Before adding the final solution to cells, carefully inspect it for any signs of precipitation (e.g., cloudiness, visible particles).

    • Filtration: As a precautionary measure, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cell cultures.

    • Solubility Testing: To determine the maximum soluble concentration in your specific experimental conditions, you can perform a simple solubility test. Prepare a serial dilution of this compound in your assay buffer, let it equilibrate, and then visually or spectrophotometrically assess for precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% anhydrous DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum, as required for your experiment) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): If your final desired concentration is very low, it is good practice to first prepare an intermediate dilution of your high-concentration stock in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Final Dilution: While gently swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise. For example, to achieve a 100 nM final concentration from a 1 mM stock, add 1 µL of the stock to 10 mL of media. This will result in a final DMSO concentration of 0.01%.

  • Mixing and Inspection: Gently mix the final solution by inverting the tube or flask. Visually inspect for any signs of precipitation.

  • Application to Cells: Add the freshly prepared this compound working solution to your cells immediately.

Visualizations

CBPD_409_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Downstream Effects CBPD_409 This compound CBP_p300_ligand CBP/p300 Ligand CBPD_409->CBP_p300_ligand Linker Linker CBPD_409->Linker CRBN_ligand CRBN Ligand CBPD_409->CRBN_ligand CBP_p300 CBP/p300 CBP_p300_ligand->CBP_p300 Binds CRBN_E3_Ligase CRBN E3 Ligase CRBN_ligand->CRBN_E3_Ligase Binds Ternary_Complex Ternary Complex (CBP/p300 - this compound - CRBN) CBP_p300->Ternary_Complex Forms CRBN_E3_Ligase->Ternary_Complex Forms Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CBP_p300 Degraded CBP/p300 Proteasome->Degraded_CBP_p300 Downregulation Downregulation of Target Gene Transcription (e.g., AR, c-Myc) Degraded_CBP_p300->Downregulation Anti_tumor_effects Anti-tumor Effects Downregulation->Anti_tumor_effects Troubleshooting_Workflow Start Encountering Solubility Issues with this compound Precipitation_Type Immediate or Delayed Precipitation? Start->Precipitation_Type Immediate_Solutions Immediate Precipitation Solutions: - Pre-warm media to 37°C - Add stock dropwise with mixing - Lower final concentration - Reduce final DMSO % Precipitation_Type->Immediate_Solutions Immediate Delayed_Solutions Delayed Precipitation Solutions: - Prepare fresh solutions - Test alternative buffers - Adjust serum concentration Precipitation_Type->Delayed_Solutions Delayed Inconsistent_Results Inconsistent Results? Immediate_Solutions->Inconsistent_Results Delayed_Solutions->Inconsistent_Results Inconsistent_Solutions Solutions for Inconsistency: - Visually inspect for precipitates - Filter final solution (0.22 µm) - Perform a solubility test Inconsistent_Results->Inconsistent_Solutions Yes Success Successful Solubilization and Consistent Results Inconsistent_Results->Success No Inconsistent_Solutions->Success

References

Mitigating Off-Target Effects of CBPD-409: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of the CBP/p300 PROTAC degrader, CBPD-409, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the paralog proteins CREB-binding protein (CBP) and p300 for degradation.[1][2][3] It is composed of a ligand that binds to CBP/p300 (based on the inhibitor GNE-049) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, joined by a chemical linker. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the robust degradation of CBP and p300 proteins.[3][4] This leads to the suppression of oncogenic gene programs that are dependent on these transcriptional coactivators.[4] For example, in androgen receptor-positive (AR+) prostate cancer cells, this compound has been shown to downregulate AR, Myc, FOXA1, and ERG signaling.[5]

Q3: Has the selectivity of this compound been characterized?

A3: Yes, mass spectrometry-based proteomics analyses in prostate cancer cell lines have demonstrated that this compound is highly selective for the degradation of p300 and CBP out of over 7,000 detectable proteins.[6] These studies also confirmed that this compound does not affect the levels of other bromodomain-containing proteins, including the BET family, or known CRBN neosubstrates like GSPT1 and Ikaros.[4]

Q4: What are potential sources of off-target effects with CRBN-based PROTACs like this compound?

A4: While this compound has shown high selectivity, potential off-target effects with CRBN-based PROTACs can arise from several sources:

  • Warhead-driven off-targets: The CBP/p300 binding moiety (GNE-049) could have affinity for other proteins.

  • E3 ligase binder-driven off-targets (Neosubstrates): The thalidomide-like CRBN ligand can independently recruit and lead to the degradation of other proteins, often zinc-finger transcription factors.[7]

  • PROTAC-specific off-targets: The unique ternary complex formed by this compound, CBP/p300, and CRBN might unintentionally recruit and degrade other proteins.

Q5: What is the "hook effect" and how can I avoid it?

A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the necessary ternary complex. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation (Dmax) and to determine the concentration at which 50% degradation occurs (DC50).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected phenotype not consistent with CBP/p300 degradation. Off-target protein degradation.1. Perform global proteomics (see Protocol 2) to identify any unintended protein degradation. 2. Validate potential off-targets by Western blot. 3. Use a negative control compound (see Protocol 3) to confirm the phenotype is dependent on CBP/p300 degradation.
Inconsistent degradation of CBP/p300. Suboptimal this compound concentration (Hook Effect).Perform a detailed dose-response curve to determine the optimal concentration range for degradation.
Cell line specific differences in E3 ligase expression or ubiquitin-proteasome system activity.Confirm CRBN expression in your cell line. Ensure consistent cell passage number and health.
Phenotype is observed, but CBP/p300 degradation is not confirmed. Phenotype is due to off-target inhibition by the warhead (GNE-049) rather than degradation.1. Confirm CBP/p300 degradation by Western blot (see Protocol 1). 2. Compare the phenotype to that induced by the warhead inhibitor GNE-049 alone.
No CBP/p300 degradation observed. Poor cell permeability of this compound in the specific cell line.While this compound is orally bioavailable, permeability can be cell-line dependent. Consider alternative delivery methods or longer incubation times.
Inactive compound.Ensure proper storage and handling of this compound to maintain its activity.

Key Experiments and Protocols

Protocol 1: Western Blot for On-Target Degradation of CBP/p300

Objective: To confirm the dose- and time-dependent degradation of CBP and p300 proteins following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Protocol 2: Global Proteomics for Off-Target Identification

Objective: To perform an unbiased identification of proteins that are degraded upon this compound treatment.

Methodology:

  • Sample Preparation:

    • Treat cells with this compound at a concentration that achieves maximal CBP/p300 degradation (Dmax) and a vehicle control for a predetermined time (e.g., 24 hours).

    • Include a negative control compound (see Protocol 3) as an additional control group.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from each condition with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Identify proteins with significantly decreased abundance in this compound-treated samples compared to controls as potential off-targets.

Protocol 3: Use of Negative Controls to Validate On-Target Effects

Objective: To differentiate on-target degradation-dependent effects from off-target effects.

Methodology:

  • Negative Control Compounds:

    • Inactive Epimer (e.g., this compound-Me): An ideal negative control is a stereoisomer of the PROTAC that does not bind to the E3 ligase but retains binding to the target protein. An inactive methylated thalidomide (B1683933) analog has been used to create an inactive version of this compound.[6]

    • Warhead-only control (GNE-049): This allows for the assessment of effects due to target inhibition without degradation.[8]

    • E3 Ligase Ligand-only control (Thalidomide): This helps to identify effects caused by CRBN engagement alone.

  • Experimental Design:

    • Treat cells with equimolar concentrations of this compound and the negative control compound(s).

    • Assess the phenotype of interest (e.g., cell viability, gene expression).

    • A phenotype that is observed with this compound but not with the negative controls is likely due to the degradation of CBP/p300.

Data Presentation

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineDC50 (nM)IC50 (nM)
VCaP0.2 - 0.41.2 - 2.0
LNCaP0.2 - 0.41.2 - 2.0
22Rv10.2 - 0.41.2 - 2.0
Data summarized from multiple sources.[1][3]

Visualizations

G cluster_0 This compound Action CBPD409 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + CRBN) CBPD409->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Downstream Suppression of Oncogenic Transcription Degradation->Downstream

Caption: Mechanism of action of this compound leading to CBP/p300 degradation.

G cluster_1 Experimental Workflow to Mitigate Off-Target Effects Start Start Experiment with this compound Dose_Response 1. Dose-Response Western Blot (Confirm On-Target Degradation) Start->Dose_Response Proteomics 2. Global Proteomics (Identify Potential Off-Targets) Dose_Response->Proteomics Negative_Control 3. Negative Control Experiment (Validate Phenotype Specificity) Proteomics->Negative_Control Validation 4. Validate Off-Targets (e.g., Western Blot) Negative_Control->Validation Analysis Analyze Results and Confirm On-Target Effect Validation->Analysis Troubleshoot Troubleshoot (Unexpected Results) Validation->Troubleshoot Off-targets confirmed Troubleshoot->Analysis Mitigation applied

Caption: Workflow for identifying and mitigating off-target effects of this compound.

G cluster_2 Logical Relationships for Off-Target Analysis Observed_Phenotype Observed Phenotype Negative_Control_Test Negative Control (e.g., this compound-Me) shows no phenotype Observed_Phenotype->Negative_Control_Test On_Target On-Target Degradation (CBP/p300) Off_Target Off-Target Degradation Proteomics_Test Proteomics shows no other degraded proteins Off_Target->Proteomics_Test Inhibition Off-Target Inhibition Negative_Control_Test->On_Target Yes Negative_Control_Test->Off_Target No Proteomics_Test->Off_Target No Proteomics_Test->Inhibition Yes

Caption: Decision tree for attributing an observed phenotype to on- or off-target effects.

References

Interpreting unexpected results in CBPD-409 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBPD-409 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the use of this compound, a PROTAC degrader of CBP/p300 proteins.

Q1: I am not observing the expected degradation of CBP and/or p300 in my Western blot analysis after treating cells with this compound. What could be the issue?

A1: Several factors can contribute to a lack of CBP/p300 degradation. Here is a troubleshooting workflow to identify the potential cause:

  • Confirm Reagent Integrity:

    • This compound: Ensure that the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.

    • Antibodies: Verify the specificity and optimal dilution of your primary antibodies for CBP and p300. It is advisable to run a positive control with a cell line known to express high levels of these proteins.

  • Optimize Experimental Conditions:

    • Treatment Duration and Concentration: this compound has been shown to induce degradation of CBP/p300 within hours of treatment.[2] Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment (e.g., 0.1 nM to 100 nM) to determine the optimal conditions for your specific cell line.

    • Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase. Cell stress or over-confluency can affect the ubiquitin-proteasome system, which is essential for PROTAC-mediated degradation.

  • Investigate Cellular Machinery:

    • E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase to induce degradation.[2] Confirm that your cell line expresses sufficient levels of CRBN.

    • Proteasome Function: To confirm that the lack of degradation is not due to impaired proteasome activity, you can pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib). This should rescue the degradation of CBP/p300.[2]

  • Consider the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) inhibits the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation. If you observe decreased degradation at higher concentrations, this may be the cause.

Q2: I see CBP/p300 degradation, but the expected downstream effects on AR and c-Myc signaling are not observed. Why might this be?

A2: This suggests that there might be an issue downstream of CBP/p300 degradation. Here are some possibilities:

  • Cell Line-Specific Differences: The regulation of AR and c-Myc can be complex and may vary between different prostate cancer cell lines. Some cell lines may have compensatory signaling pathways that are activated upon CBP/p300 degradation, masking the expected downstream effects.

  • Timing of Analysis: The transcriptional and translational changes in downstream targets like AR and c-Myc will occur after the degradation of CBP/p300. Ensure you are analyzing the expression of these downstream targets at appropriate time points after confirming CBP/p300 degradation.

  • Assay Sensitivity: The method used to assess downstream signaling (e.g., qPCR for mRNA levels, Western blot for protein levels) should be sensitive enough to detect the expected changes.

Q3: I am concerned about potential off-target effects of this compound. How can I investigate this?

A3: While this compound is designed to be a selective degrader of CBP/p300, it is good practice to evaluate potential off-target effects. This compound utilizes a thalidomide-based ligand for the CRBN E3 ligase, which has known off-target effects on certain zinc finger proteins like IKZF1 (Ikaros) and IKZF3 (Aiolos).

  • Global Proteomics: The most comprehensive way to assess off-target effects is through quantitative proteomics (e.g., using Tandem Mass Tags - TMT). This will provide an unbiased view of changes in the entire proteome upon this compound treatment.

  • Targeted Western Blotting: Based on the known off-targets of thalidomide-based degraders, you can perform Western blots for proteins such as IKZF1 and IKZF3.

  • Use of a Negative Control: A crucial control is an inactive analog of this compound that can bind to CBP/p300 but not to the E3 ligase, or vice versa. This will help distinguish between effects due to CBP/p300 engagement and those due to degradation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies. These can be used as a reference for expected experimental outcomes.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeParameterValue (nM)Reference
VCaPDegradationDC500.2 - 0.4[1][3][4]
LNCaPDegradationDC500.2 - 0.4[1][3][4]
22Rv1DegradationDC500.2 - 0.4[1][3][4]
VCaPAntiproliferationIC501.2 - 2.0[1][3][4]
LNCaPAntiproliferationIC501.2 - 2.0[1][3][4]
22Rv1AntiproliferationIC501.2 - 2.0[1][3][4]

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model

Dose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
0.3Once daily for 5 weeks73%[1]
1Once daily for 5 weeks87%[1]

Experimental Protocols & Methodologies

This section provides detailed protocols for key functional assays used to characterize the activity of this compound.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 pM to 1 µM.

    • Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated controls.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Real-Time Cell Proliferation Assay (IncuCyte®)

This protocol allows for the kinetic monitoring of cell proliferation in response to this compound treatment.

Materials:

  • Prostate cancer cell lines

  • Culture medium

  • This compound stock solution

  • Clear flat-bottom 96-well plates

  • IncuCyte® Live-Cell Analysis System

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-2,500 cells per well).

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compounds to the wells.

  • Image Acquisition:

    • Place the plate inside the IncuCyte® system.

    • Set up the imaging parameters (e.g., 10x objective, phase-contrast imaging).

    • Schedule image acquisition at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 3-5 days).

  • Data Analysis:

    • Use the IncuCyte® software to analyze the images and quantify cell confluence over time.

    • Plot the percent confluence versus time for each treatment condition.

    • From these growth curves, you can determine the effect of this compound on cell proliferation.

Western Blot for Protein Degradation

This protocol is for assessing the degradation of CBP, p300, and downstream targets.

Materials:

  • Cell lysates from this compound treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CBP, anti-p300, anti-AR, anti-c-Myc, anti-IKZF1, anti-IKZF3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time and at the desired concentration.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and image the blot using a digital imager.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a heterobifunctional molecule that brings together the target proteins (CBP/p300) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.

CBPD409_Mechanism CBPD409 This compound Ternary_Complex Ternary Complex (CBP/p300-CBPD409-CRBN) CBPD409->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation

Caption: Mechanism of action of this compound leading to CBP/p300 degradation.

Downstream Signaling Pathway of CBP/p300 Inhibition

The degradation of CBP/p300 by this compound leads to the downregulation of key oncogenic signaling pathways in prostate cancer, including those driven by the Androgen Receptor (AR) and c-Myc.

Downstream_Signaling CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Degradation AR Androgen Receptor (AR) CBP_p300->AR Co-activation cMyc c-Myc CBP_p300->cMyc Co-activation AR_Targets AR Target Genes (e.g., KLK3) AR->AR_Targets Transcription cMyc_Targets c-Myc Target Genes cMyc->cMyc_Targets Transcription Proliferation Cell Proliferation AR_Targets->Proliferation cMyc_Targets->Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth

Caption: Downstream effects of CBP/p300 degradation by this compound.

Troubleshooting Logic for Lack of Degradation

This diagram outlines a logical workflow for troubleshooting experiments where CBP/p300 degradation is not observed.

Troubleshooting_Degradation Start No Degradation Observed Check_Reagents Check Reagent Integrity (this compound, Antibodies) Start->Check_Reagents Optimize_Conditions Optimize Conditions (Dose, Time, Cell Health) Check_Reagents->Optimize_Conditions [Passed] Reassess Re-evaluate Experiment Check_Reagents->Reassess [Failed] Check_Machinery Check Cellular Machinery (CRBN, Proteasome) Optimize_Conditions->Check_Machinery [Passed] Optimize_Conditions->Reassess [Failed] Hook_Effect Consider Hook Effect Check_Machinery->Hook_Effect [Passed] Check_Machinery->Reassess [Failed] Resolved Issue Resolved Hook_Effect->Resolved [Issue Identified] Hook_Effect->Reassess [Not the Issue] Reagents_OK Reagents OK Conditions_OK Conditions OK Machinery_OK Machinery OK

Caption: A logical workflow for troubleshooting lack of protein degradation.

References

Technical Support Center: Optimizing Treatment Duration for CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of CBPD-409 in cell-based assays. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a critical step in transducing signals from cell surface receptors to the nucleus to control processes like cell proliferation, differentiation, and survival.[3][4]

Q2: What is the recommended starting treatment duration for this compound in a cell proliferation assay?

A2: For initial experiments, a treatment duration of 48 to 72 hours is recommended. This window is typically sufficient to observe significant anti-proliferative effects in sensitive cell lines. However, the optimal duration is highly dependent on the cell line's doubling time and the specific experimental endpoint.[5] A time-course experiment is strongly advised to determine the ideal treatment window for your specific assay.[6][7]

Q3: How does treatment duration impact the IC50 value of this compound?

A3: Longer exposure to this compound generally results in a lower (more potent) IC50 value. This is because the anti-proliferative effects of MEK inhibition are often cytostatic and accumulate over time. As shown in the data below, the IC50 value can decrease significantly when extending treatment from 24 to 72 hours. It is crucial to maintain a consistent treatment duration when comparing the potency of different compounds.[7]

Q4: Can prolonged exposure ( > 72 hours) to this compound lead to cellular resistance or off-target effects?

A4: Yes, prolonged exposure to kinase inhibitors can sometimes lead to the development of resistance mechanisms or reveal off-target toxicities.[8] While this compound is highly selective, extended treatment durations may allow for the activation of compensatory signaling pathways. If you plan experiments longer than 72-96 hours, it is important to monitor not only cell viability but also key pharmacodynamic markers, such as the phosphorylation status of ERK, to confirm sustained on-target activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding density.[9]2. Edge effects in the microplate.3. Pipetting errors during compound dilution or addition.[10]1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count to standardize density.[9]2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.3. Use calibrated pipettes and pre-dilute the compound before adding to the final plate.
No significant inhibition of cell proliferation observed 1. Cell line is insensitive to MEK inhibition.2. Suboptimal treatment duration or concentration.3. Compound instability or precipitation in media.[11]1. Confirm that the cell line has an active MAPK/ERK pathway (e.g., via activating BRAF or RAS mutations).2. Perform a time-course (24, 48, 72h) and a broad dose-response experiment (e.g., 1 nM to 10 µM).3. Prepare fresh compound dilutions for each experiment. Visually inspect media for precipitation under a microscope.[11]
Unexpected cytotoxicity at low concentrations 1. Solvent (e.g., DMSO) concentration is too high.[11]2. The compound may induce apoptosis at lower doses and necrosis at higher doses.[7]3. Contamination of cell culture.[9]1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[11]2. Perform an apoptosis assay (e.g., Caspase-Glo) in parallel with a viability assay to distinguish the mechanism of cell death.[7]3. Regularly test for mycoplasma and ensure aseptic technique.[9]

Data Presentation

Table 1: Effect of Treatment Duration on this compound IC50 in A375 Melanoma Cells

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of A375 cells (which harbor a BRAF V600E mutation) at different time points.

Treatment DurationIC50 (nM)95% Confidence Interval
24 Hours85.275.1 - 96.6
48 Hours22.519.8 - 25.6
72 Hours9.88.1 - 11.9
Table 2: Pharmacodynamic Effect of this compound on p-ERK Levels

This table shows the inhibition of ERK phosphorylation (p-ERK) in A375 cells after treatment with 100 nM this compound at various time points, as measured by Western Blot densitometry.

Treatment Duration% Inhibition of p-ERK (Relative to Control)
1 Hour92%
8 Hours95%
24 Hours88%
48 Hours85%

Mandatory Visualizations

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CBPD409 This compound CBPD409->MEK Inhibition

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_readout Day 4-5: Assay Readout A 1. Culture & Harvest Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D E 5. Prepare Serial Dilutions of this compound F 6. Add Compound/Vehicle to Wells E->F G 7. Incubate for Desired Duration (e.g., 48h or 72h) H 8. Add Cell Viability Reagent (e.g., CellTiter-Glo®) G->H I 9. Measure Luminescence H->I J 10. Analyze Data & Calculate IC50 I->J

Caption: Experimental workflow for a typical cell proliferation assay using this compound.

G start Problem: No significant effect observed q1 Is the cell line known to be MAPK/ERK pathway dependent? start->q1 q2 Was a time-course experiment performed? q1->q2 Yes sol1 Solution: Choose a sensitive cell line (e.g., BRAF or RAS mutant). q1->sol1 No q3 Was p-ERK level checked to confirm target engagement? q2->q3 Yes sol2 Solution: Run a time-course (24, 48, 72h) to find the optimal endpoint. q2->sol2 No sol3 Solution: Perform Western Blot for p-ERK (1-4h post-treatment). q3->sol3 No sol4 Result: Issue with compound (solubility, integrity) or assay protocol. q3->sol4 Yes

Caption: Troubleshooting logic for experiments where this compound shows no effect.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using CellTiter-Glo®

This protocol describes a method to assess the effect of this compound on cell viability by measuring ATP levels.

Materials:

  • Target cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom, white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >95%. Resuspend cells in complete medium and seed 5,000 cells per well in 90 µL into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[11]

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical final concentration range would be 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-ERK (p-ERK)

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.

Materials:

  • Target cell line (e.g., A375) seeded in 6-well plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: Aspirate the media and wash cells once with cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity using densitometry software.

References

Best practices for handling and dissolving CBPD-409 powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As there is no publicly available data for a compound named "CBPD-409," this guide is based on established best practices for handling and dissolving novel research compounds. Researchers must consult all available internal safety and technical documentation and perform a thorough risk assessment before handling this substance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling this compound powder and troubleshooting common issues encountered during its dissolution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling this compound powder?

A1: When handling any potent or novel chemical powder, a multi-layered approach to PPE is critical to minimize exposure.[1] Always work within a certified chemical fume hood. Recommended PPE includes:

  • Primary PPE: Safety glasses with side shields, a lab coat, and closed-toe shoes.[1]

  • Powder Handling: A full-face respirator with appropriate cartridges, chemical-resistant coveralls, and double gloves (e.g., nitrile) are essential when handling the dry powder to prevent inhalation and skin contact.[1]

  • Solution Handling: Chemical splash goggles or a face shield, along with chemical-resistant gloves, should be used when working with solutions of this compound.[1]

Q2: How should this compound powder be stored?

A2: Proper storage is crucial for maintaining the integrity of the compound. Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[2][3] For sensitive compounds, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) may be required to prevent degradation from moisture or oxidation.

Q3: What is the recommended first-line solvent for dissolving this compound?

A3: For many non-polar research compounds, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.[4][5] However, the ideal solvent depends on the specific chemical properties of this compound and the requirements of the downstream experiment. It is always recommended to test the solubility of a small amount of the compound first.

Q4: How can I avoid cross-contamination when handling this compound?

A4: To prevent cross-contamination, always use clean, sterilized equipment and dedicated utensils.[2] Use disposable pipette tips and weigh boats.[1][2] Clean all work surfaces before and after handling the compound and change gloves frequently, especially after direct contact.[1][2]

Troubleshooting Dissolution Issues

Problem: The this compound powder is not dissolving in the chosen solvent (e.g., DMSO).

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Mixing Vortex the vial vigorously for 1-2 minutes.[4]The compound fully dissolves, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes.[4][5] Caution: Confirm the thermal stability of this compound first.The compound dissolves completely.
Compound Aggregation Place the sealed vial in a bath sonicator for 10-15 minutes to break up particulates.[4][5]The compound fully dissolves.
Solvent Quality Use a fresh, unopened bottle of anhydrous, high-purity solvent. DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[4]The compound dissolves in the fresh, water-free solvent.
Incorrect Solvent If the above steps fail, the compound may have low solubility in the chosen solvent. Test solubility in alternative solvents like Dimethylformamide (DMF), Ethanol, or Methanol based on the compound's predicted polarity.The compound dissolves in an alternative solvent.

Problem: The compound dissolves in the organic stock solvent but precipitates when diluted into an aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds and is often due to the rapid change in solvent polarity.[4][5]

Potential CauseTroubleshooting StepExpected Outcome
High Final Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low, typically <0.5%, to minimize both toxicity and precipitation.[5]The compound remains in solution at the desired final concentration.
Rapid Polarity Shift Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media.[5] Instead, perform serial dilutions or add the stock solution dropwise while vortexing the aqueous medium to promote rapid dispersion.[5]The compound is dispersed quickly, preventing localized high concentrations and precipitation.
Low Aqueous Solubility Gently warm the aqueous medium to 37°C before adding the compound stock solution.[5]Increased temperature may improve the solubility of the compound in the final solution.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[4]

  • Calibrated analytical balance

  • Chemical fume hood[1]

  • Appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles)[1]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-calculation: Determine the mass of this compound powder required. For a 10 mM solution in 1 mL (0.001 L), the calculation is: Mass (g) = 0.010 mol/L * Formula Weight ( g/mol ) * 0.001 L

  • Weighing: Tare a sterile, empty microcentrifuge tube on the analytical balance within a chemical fume hood. Carefully add the calculated mass of this compound powder to the tube.[1]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For example, add 1 mL of DMSO for the mass calculated in step 1.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[4]

    • Visually inspect the solution against a light source to check for undissolved particles.

    • If particles remain, place the vial in a bath sonicator for 10-15 minutes.[5]

    • If necessary and the compound is thermally stable, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[4]

  • Final Inspection & Storage: Once the solution is clear and all powder is dissolved, it is ready for use. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture, as recommended for the compound.[4]

Visual Guides

Experimental Workflow: From Powder to Experiment

This diagram outlines the typical workflow for preparing this compound for use in an in vitro assay.

G cluster_prep Preparation Phase cluster_dilution Working Solution Preparation cluster_exp Experimental Phase A 1. Weigh this compound Powder in Fume Hood B 2. Add Anhydrous Solvent (e.g., DMSO) A->B C 3. Vortex / Sonicate Until Dissolved B->C D 4. Create 10 mM Stock Solution C->D E 5. Perform Serial Dilution of Stock Solution D->E Create intermediate dilutions F 6. Dilute to Final Concentration in Aqueous Assay Buffer E->F Final dilution step G 7. Add Working Solution to Assay (e.g., Cells) F->G Introduce to system H 8. Incubate and Acquire Data G->H

Caption: Standard workflow for preparing this compound solutions.
Troubleshooting Logic: Solubility Issues

This decision tree provides a logical flow for troubleshooting common problems when dissolving this compound powder.

G A Start: Powder not dissolving? B Vortex vigorously for 2 minutes A->B C Is solution clear? B->C D Sonicate in water bath for 15 minutes C->D No I Success: Solution is ready C->I Yes E Is solution clear? D->E F Gently warm to 37°C for 10 minutes E->F No E->I Yes G Is solution clear? F->G H Use fresh, anhydrous solvent and repeat steps G->H No G->I Yes J Consider alternative solvents H->J

Caption: Decision tree for troubleshooting this compound dissolution.
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical cellular signaling pathway that could be modulated by this compound.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response induces CBPD409 This compound CBPD409->KinaseB inhibits

Caption: Hypothetical pathway showing this compound as a Kinase B inhibitor.

References

Troubleshooting variability in CBPD-409 in vivo efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo efficacy studies involving the CBP/p300 PROTAC degrader, CBPD-409.

Troubleshooting Guide

Q1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the potential causes and solutions?

A1: Significant inter-animal tumor growth variability is a common challenge in xenograft studies. Several factors related to the animal model, tumor implantation, and experimental procedures can contribute to this.

Potential Causes and Troubleshooting Strategies:

CategoryPotential CauseRecommended Solution
Animal Model Genetic drift in outbred mouse strains.Use well-characterized, isogenic mouse strains to minimize genetic variability.[1]
Differences in age, weight, and health status.Use animals within a narrow age and weight range. Ensure all animals are healthy and acclimatized to the facility before tumor implantation. Randomize animals into treatment groups based on body weight.[1]
Variation in the gut microbiome.Source animals from a single, reputable vendor. Standardize housing conditions and diet to minimize microbiome differences.[2]
Tumor Model Inconsistent number of viable cells implanted.Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before implantation.
Variation in implantation site and technique.Standardize the subcutaneous injection site and technique. Ensure the same experienced researcher performs all implantations to minimize technical variability.[3]
Cell line instability and passage number.Use cell lines with a consistent passage number. Periodically perform cell line authentication to ensure the use of the correct and uncontaminated cell line.[4]
Experimental Procedure Inaccurate or inconsistent tumor volume measurements.Utilize calipers for measurement and have the same individual perform all measurements to reduce inter-operator variability.[5] For higher precision, consider 3D imaging techniques.[5]

Q2: The therapeutic effect of this compound appears inconsistent across different studies, even with the same cell line and dosing. What could be causing this lack of reproducibility?

A2: Lack of reproducibility across studies is a significant concern in preclinical research.[3][4] Beyond the factors mentioned above, inconsistencies in drug formulation and administration can play a major role.

Potential Causes and Troubleshooting Strategies:

CategoryPotential CauseRecommended Solution
Drug Formulation Poor solubility and precipitation of this compound.Prepare fresh formulations for each experiment. This compound has been successfully formulated in 100% PEG400 for oral administration.[6] Alternative formulations include 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or 10% DMSO + 90% (20% SBE-β-CD in Saline).[7] If precipitation occurs, heating and/or sonication can aid dissolution.[7]
Inconsistent dosing volume or concentration.Prepare dosing solutions accurately and verify the concentration. Use calibrated equipment for oral gavage and ensure the volume is appropriate for the animal's weight.[1]
Experimental Conditions Differences in animal housing and husbandry.Maintain consistent environmental conditions (light cycle, temperature, humidity) and diet across all studies.[2]
Technician variability.Ensure all personnel are thoroughly trained on all experimental protocols, from animal handling to data collection.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralog lysine (B10760008) acetyltransferases p300 and CBP.[3][8] These are critical transcriptional coactivators of the androgen receptor (AR). By degrading p300/CBP, this compound disrupts oncogenic histone acetylation and suppresses p300/CBP-dependent gene programs, leading to potent inhibition of tumor growth in preclinical models of castration-resistant prostate cancer.[3][8]

Q2: What are the reported pharmacokinetic properties of this compound?

A2: this compound has favorable pharmacokinetic properties, including high oral bioavailability of 50% in mice.[3][7] A single oral administration of 1 mg/kg can achieve over 95% depletion of CBP/p300 proteins in VCaP tumor tissue.[7]

Pharmacokinetic Parameters of this compound in ICR Mice: [9]

ParameterValue (IV, 1 mg/kg)Value (PO, 3 mg/kg)
Cmax -2494 ng/mL
T1/2 2.8 h2.6 h
Clearance (CL) 1.7 mL/min/kg-
Oral Bioavailability (F) -50%

Q3: What are the recommended cell lines and animal models for in vivo efficacy studies with this compound?

A3: this compound has shown significant efficacy in preclinical models of castration-resistant prostate cancer.[3] The VCaP human prostate cancer cell line is a commonly used and well-characterized model for these studies.[3][6] Efficacy studies have been successfully conducted using VCaP-derived xenograft tumors in intact Severe Combined Immunodeficient (SCID) mice.[3][6]

Q4: What are the typical dosing regimens for this compound in mouse xenograft models?

A4: In VCaP xenograft models, oral administration of this compound at 3 mg/kg has been shown to significantly inhibit tumor growth.[3][6] Another study reported tumor growth inhibition of 73% at 0.3 mg/kg and 87% at 1 mg/kg when administered orally once daily for 5 weeks.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for in vivo studies, adapted from published literature.[6]

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG400)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% PEG400 to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 0.6 mg/mL).

    • Vortex the solution vigorously until the this compound is completely dissolved.

    • If needed, briefly sonicate the solution to aid dissolution.

    • Prepare the formulation fresh before each administration.

Protocol 2: Subcutaneous Tumor Implantation and Efficacy Study

This protocol provides a general workflow for a this compound in vivo efficacy study.

  • Cell Culture:

    • Culture VCaP cells in appropriate media and conditions until they reach the desired confluence for harvesting.

  • Tumor Cell Implantation:

    • Harvest and resuspend the VCaP cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each SCID mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (or vehicle control) to the respective groups via oral gavage according to the predetermined dosing schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

G This compound Signaling Pathway CBPD409 This compound CRBN Cereblon (CRBN) E3 Ligase CBPD409->CRBN binds p300_CBP p300/CBP CBPD409->p300_CBP binds Ub Ubiquitin CRBN->Ub recruits Proteasome Proteasome p300_CBP->Proteasome targeted to Acetylation Histone Acetylation (H3K27ac, H2BNTac) p300_CBP->Acetylation catalyzes Ub->p300_CBP polyubiquitinates Degradation Degradation Proteasome->Degradation leads to Degradation->Acetylation inhibits AR Androgen Receptor (AR) Oncogenic_Genes Oncogenic Gene Expression AR->Oncogenic_Genes activates Histones Histones Histones->Acetylation Acetylation->Oncogenic_Genes promotes Tumor_Growth Tumor Growth Inhibition Oncogenic_Genes->Tumor_Growth drives

Caption: this compound mechanism of action leading to tumor growth inhibition.

G Troubleshooting Workflow for In Vivo Variability Start High In Vivo Variability Observed Check_Animal_Model Review Animal Model Consistency (Strain, Age, Weight, Health) Start->Check_Animal_Model Check_Tumor_Model Examine Tumor Model (Cell Line, Implantation) Check_Animal_Model->Check_Tumor_Model Consistent Implement_Changes Implement Corrective Actions Check_Animal_Model->Implement_Changes Inconsistent Check_Drug_Formulation Verify Drug Formulation & Administration Check_Tumor_Model->Check_Drug_Formulation Consistent Check_Tumor_Model->Implement_Changes Inconsistent Check_Procedures Assess Experimental Procedures (Measurements, Handling) Check_Drug_Formulation->Check_Procedures Consistent Check_Drug_Formulation->Implement_Changes Inconsistent Check_Procedures->Implement_Changes Inconsistent Re_evaluate Re-evaluate Variability in New Study Check_Procedures->Re_evaluate Consistent (Consider other factors) Implement_Changes->Re_evaluate

Caption: A logical workflow for troubleshooting sources of variability.

References

Validation & Comparative

Preclinical Showdown: CBPD-409 Outperforms CCS1477 in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that CBPD-409, a novel CBP/p300 PROTAC degrader, demonstrates superior potency and efficacy in prostate cancer models compared to the p300/CBP bromodomain inhibitor, CCS1477. This guide provides a detailed comparison of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols that underpin these findings.

This report synthesizes available preclinical data to offer a head-to-head comparison for researchers, scientists, and drug development professionals. The evidence strongly suggests that the targeted degradation strategy employed by this compound results in a more profound and sustained anti-tumor response in prostate cancer models than the inhibition of p300/CBP bromodomain activity by CCS1477.

Mechanism of Action: Degradation vs. Inhibition

This compound is an orally active Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralog histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] By inducing the degradation of p300/CBP, this compound effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[3]

In contrast, CCS1477 is a small molecule inhibitor that targets the bromodomain of p300 and CBP.[4][5][6] While it also aims to disrupt AR signaling, it does so by inhibiting the "reader" function of the bromodomain, which is involved in recognizing acetylated histones and recruiting transcriptional machinery.[6][7] This inhibition, however, may not fully abolish the function of p300/CBP.[8]

cluster_CBPD409 This compound (PROTAC Degrader) cluster_CCS1477 CCS1477 (Bromodomain Inhibitor) CBPD409 This compound E3_Ligase E3 Ubiquitin Ligase CBPD409->E3_Ligase Recruits p300_CBP_1 p300/CBP CBPD409->p300_CBP_1 Binds to E3_Ligase->p300_CBP_1 Ubiquitinates Proteasome Proteasome p300_CBP_1->Proteasome Targeted to Degradation Degradation Proteasome->Degradation AR_Signaling_Downstream Downregulation of AR & c-Myc Degradation->AR_Signaling_Downstream CCS1477 CCS1477 Bromodomain Bromodomain CCS1477->Bromodomain Binds to AR_Signaling AR Signaling CCS1477->AR_Signaling Inhibits p300_CBP_2 p300/CBP p300_CBP_2->AR_Signaling Coactivates Bromodomain->p300_CBP_2 Part of Inhibition Inhibition Inhibition->AR_Signaling_Downstream Tumor_Growth_Inhibition Tumor Growth Inhibition AR_Signaling_Downstream->Tumor_Growth_Inhibition cluster_workflow In Vivo Xenograft Efficacy Workflow start Prostate Cancer Xenograft Model (e.g., VCaP, 22Rv1) treatment Oral Administration start->treatment cbpd409 This compound treatment->cbpd409 ccs1477 CCS1477 treatment->ccs1477 monitoring Tumor Volume Monitoring cbpd409->monitoring ccs1477->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis (p300/CBP, AR, c-Myc) monitoring->endpoint outcome_cbpd Superior Potency & Efficacy for this compound endpoint->outcome_cbpd

References

A Head-to-Head Comparison: The Efficacy of CBPD-409 Versus Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Ann Arbor, MI – In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), a novel contender, CBPD-409, has emerged, demonstrating significant preclinical advantages over the current standard-of-care, enzalutamide (B1683756). This guide provides a comprehensive comparison of the efficacy, mechanism of action, and supporting experimental data for these two compounds, tailored for researchers, scientists, and drug development professionals.

This compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade the transcriptional co-activators CBP/p300, which are crucial for androgen receptor (AR) signaling in prostate cancer.[1][2][3] Enzalutamide, a second-generation nonsteroidal antiandrogen, functions by competitively inhibiting androgen binding to the AR, thereby disrupting the AR signaling pathway.[4][5][6] Preclinical evidence strongly suggests that this compound's distinct mechanism of action leads to a more potent and profound anti-tumor response in CRPC models, including those resistant to enzalutamide.[7][8][9]

Quantitative Efficacy and Potency

This compound has demonstrated superior potency in both degrading its target proteins and inhibiting cancer cell proliferation compared to enzalutamide's AR antagonism. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency and Efficacy

ParameterThis compoundEnzalutamideCell LinesReference
Target Degradation (DC50) 0.2–0.4 nMNot ApplicableVCaP, LNCaP, 22Rv1[2][8][10]
Anti-proliferative Activity (IC50) 1.2–2.0 nM-VCaP, LNCaP, 22Rv1[2][8][10]
Anti-proliferative Activity (IC50) in Enzalutamide-Resistant Cells Comparable to parental cellsHigh micromolar rangeLNCaP Enza-R[7][11]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Key OutcomesReference
VCaP Xenograft This compound (0.3 mg/kg, p.o.)Once daily73%Significantly inhibited tumor growth.[10]
VCaP Xenograft This compound (1 mg/kg, p.o.)Once daily87%Strong, dose-dependent tumor growth inhibition.[10]
VCaP-CRPC Xenograft This compound (3 mg/kg, p.o.)Three times per week-Potently inhibited tumor growth.[7]
VCaP-CRPC Xenograft Enzalutamide (10 mg/kg, p.o.)Five times per week-Less efficacious than this compound.[7][11]
VCaP-CRPC Xenograft This compound + Enzalutamide--Synergistic effect observed (Bliss score >10).[7][11]
MDA-PCa-146-12 CRPC PDX Enzalutamide--Modest tumor inhibition.[11]
MDA-PCa-146-12 CRPC PDX Enzalutamide + this compound--Significantly enhanced tumor growth inhibition.[11]
WA-74 CRPC PDX Enzalutamide--Limited tumor inhibition.[11]
WA-74 CRPC PDX Enzalutamide + this compound--Markedly improved survival and tumor control.[11]

Mechanism of Action and Signaling Pathways

Enzalutamide's mechanism centers on direct AR inhibition.[4][6] It competitively binds to the ligand-binding domain of the AR, preventing androgen binding, nuclear translocation, and subsequent DNA binding and transcription of AR target genes.[5][12]

This compound, however, employs a novel degradation strategy. As a PROTAC, it brings the E3 ubiquitin ligase cereblon (CRBN) into proximity with CBP/p300, leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] The degradation of these critical AR co-activators leads to the disassembly of the AR enhanceosome complex, resulting in a potent and durable suppression of AR-driven oncogenic gene programs.[1][7][13] This mechanism is effective even in the context of AR overexpression or mutations that confer resistance to enzalutamide.[7][14]

Enzalutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds AR_nucleus AR AR_cytoplasm->AR_nucleus Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE Inhibits DNA Binding AR_nucleus->ARE Binds Gene_Transcription Oncogenic Gene Transcription ARE->Gene_Transcription Activates

Figure 1: Enzalutamide Signaling Pathway.

CBPD_409_Signaling_Pathway cluster_cell Cancer Cell CBPD409 This compound CBP_p300 CBP/p300 CBPD409->CBP_p300 Binds CRBN CRBN E3 Ligase CBPD409->CRBN Recruits Ternary_Complex Ternary Complex (this compound-CBP/p300-CRBN) Proteasome Proteasome CBP_p300->Proteasome Degraded by AR_Enhanceosome AR Enhanceosome (AR, CBP/p300, etc.) CBP_p300->AR_Enhanceosome Component of Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->CBP_p300 Tags Degraded_CBP_p300 Degraded CBP/p300 Proteasome->Degraded_CBP_p300 Degraded_CBP_p300->AR_Enhanceosome Disrupts Oncogene_Expression Oncogene Expression (e.g., MYC) AR_Enhanceosome->Oncogene_Expression Drives

Figure 2: this compound Mechanism of Action.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound and enzalutamide.

1. Cell Viability and Proliferation Assays:

  • Cell Lines: Androgen-sensitive (LNCaP), castration-resistant (VCaP, 22Rv1), and enzalutamide-resistant (LNCaP Enza-R) prostate cancer cell lines were used.

  • Method: Cells were seeded in 96-well plates and treated with a dose range of this compound or enzalutamide for a specified period (e.g., 5 days). Cell viability was assessed using assays such as CellTiter-Glo.

  • Data Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis.

2. Western Blotting for Protein Degradation:

  • Objective: To quantify the degradation of CBP/p300 proteins following this compound treatment.

  • Method: Cells were treated with this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CBP, p300, and loading controls (e.g., actin).

  • Data Analysis: Band intensities were quantified to determine the percentage of protein degradation relative to vehicle-treated controls. DC50 (concentration for 50% degradation) values were then calculated.

3. In Vivo Xenograft Studies:

  • Animal Models: Immunocompromised mice (e.g., SCID) were subcutaneously implanted with human prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissues.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle, this compound, enzalutamide, or a combination. Drugs were administered orally at specified doses and schedules.

  • Efficacy Endpoints: Tumor volumes were measured regularly (e.g., biweekly) with calipers. Mouse body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

  • Statistical Analysis: Tumor growth curves were analyzed using appropriate statistical tests (e.g., two-sided t-test) to determine significant differences between treatment groups.

Xenograft_Study_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation Subcutaneous Implantation of CRPC Cells/PDX in Immunocompromised Mice Tumor_Growth Tumor Growth to Predetermined Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle Enzalutamide Enzalutamide Randomization->Enzalutamide CBPD409 This compound Randomization->CBPD409 Combination Combination Therapy Randomization->Combination Dosing Oral Dosing per Scheduled Regimen Monitoring Biweekly Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint: Tumor Excision & Weighing Monitoring->Endpoint IHC Immunohistochemistry (e.g., for protein levels) Endpoint->IHC

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

The preclinical data strongly supports this compound as a highly promising therapeutic agent for CRPC, demonstrating superior potency and efficacy over enzalutamide. Its unique mechanism of degrading CBP/p300 offers a potential strategy to overcome resistance to current AR-targeted therapies. The synergistic activity observed when combined with enzalutamide further suggests its potential role in future combination regimens for advanced prostate cancer. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

Head-to-Head Comparison: CBPD-409 Versus Other PROTAC Degraders Targeting CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comprehensive head-to-head comparison of CBPD-409, a potent and orally bioavailable PROTAC degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300, against other notable CBP/p300-targeting PROTACs. This objective analysis is supported by experimental data to empower researchers in making informed decisions for their drug discovery and development programs.

Introduction to this compound

This compound is a novel PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CBP and p300.[1] These paralog proteins are critical transcriptional coactivators implicated in the progression of various cancers, including advanced prostate cancer.[2] this compound has demonstrated high potency in degrading CBP/p300 and exhibits significant anti-proliferative activity in androgen receptor-positive (AR+) prostate cancer cell lines.[2][3]

Comparative Analysis of In Vitro Potency and Efficacy

The following tables summarize the in vitro degradation potency (DC50 and Dmax) and anti-proliferative efficacy (IC50) of this compound in comparison to other CBP/p300 PROTAC degraders across various cancer cell lines.

Degradation Potency (DC50 and Dmax) in Prostate Cancer Cell Lines
PROTACCell LineDC50 (nM) for CBP/p300Dmax (%) for CBP/p300Reference
This compound VCaP, LNCaP, 22Rv10.2 - 0.4>95%[2][3]
CBPD-268 VCaP, LNCaP, 22Rv1≤0.03>95%[4]
dCBP-1 Prostate Cancer Cell LinesEnhanced degradation by this compoundNot specified[1]
JQAD1 Prostate Cancer Cell LinesEnhanced degradation by this compoundNot specified[1]

Note: While direct DC50 and Dmax values for dCBP-1 and JQAD1 in prostate cancer cell lines were not explicitly found, studies indicate that this compound exhibits enhanced degradation effects compared to these two PROTACs in this context.[1]

Anti-proliferative Activity (IC50) in Prostate Cancer Cell Lines
PROTACCell LineIC50 (nM)Reference
This compound VCaP, LNCaP, 22Rv11.2 - 2.0[2][3]
CBPD-268 VCaP, LNCaP, 22Rv1Potent cell growth inhibitionNot specified
Degradation Potency (DC50 and Dmax) in Other Cancer Cell Lines
PROTACCell LineDC50 (nM) for CBPDC50 (nM) for p300Dmax (%)Reference
JET-209 RS4;11 (Leukemia)0.050.2>95%[5][6][7]
Anti-proliferative Activity (IC50) in Other Cancer Cell Lines
PROTACCell LineIC50 (nM)Reference
JET-209 RS4;11 (Leukemia)0.1[5]
JET-209 MV4;11 (Leukemia)0.04[7]
JET-209 HL-60 (Leukemia)0.54[7]
JET-209 MOLM-13 (Leukemia)2.3[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound (PROTAC) CBP_p300 CBP/p300 (Target Protein) PROTAC->CBP_p300 Binds to Target CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub Ubiquitin PROTAC->Ub CBP_p300->Ub Ternary Complex Formation CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degraded_Protein Proteasome->Degraded_Protein Degradation

Mechanism of Action for this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments A Cell Culture (e.g., VCaP, LNCaP, 22Rv1) B Treatment with PROTACs (this compound and Comparators) A->B C Protein Degradation Analysis B->C F Cell Viability/Proliferation Assay B->F D Western Blotting C->D Method E DC50 and Dmax Determination D->E Quantification G IC50 Determination F->G Analysis

Experimental workflow for in vitro evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for CBP/p300 Degradation

Objective: To determine the extent of CBP/p300 protein degradation following treatment with PROTACs.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or other PROTAC degraders for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is included.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. The band intensities are quantified, and the levels of CBP/p300 are normalized to the loading control.

  • DC50 and Dmax Calculation: The percentage of protein degradation relative to the vehicle control is calculated for each PROTAC concentration. A dose-response curve is generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of PROTACs on cancer cells.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • PROTAC Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • IC50 Calculation: The percentage of cell viability relative to the vehicle-treated control is calculated. The data is then plotted against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a highly potent PROTAC degrader of CBP/p300 with significant anti-proliferative activity in prostate cancer models. Head-to-head comparisons demonstrate its robust degradation capabilities, particularly when compared to earlier generation CBP/p300 degraders like dCBP-1 and JQAD1 in prostate cancer cells.[1] The emergence of newer degraders such as CBPD-268 highlights the rapid progress in this field, with these molecules achieving even lower DC50 values.[4] The data presented in this guide provides a valuable resource for researchers to compare the performance of this compound and other CBP/p300 PROTACs, aiding in the selection of appropriate tools for their cancer research and drug development endeavors. The provided experimental protocols offer a foundation for reproducing and expanding upon these findings.

References

Validating CBPD-409's Superiority Over Traditional CBP/p300 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a multitude of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2] Their dysregulation is a hallmark of various diseases, particularly cancer, making them compelling therapeutic targets.[3][4] Historically, efforts to modulate CBP/p300 have focused on small molecule inhibitors targeting specific functional domains, such as the bromodomain or the histone acetyltransferase (HAT) domain.[4][5] However, a new class of molecules, proteolysis-targeting chimeras (PROTACs), offers a distinct and potentially more effective therapeutic strategy.

This guide provides an objective comparison of CBPD-409, a novel PROTAC degrader of CBP/p300, with traditional CBP/p300 inhibitors. We present supporting experimental data to validate the superior potency, selectivity, and efficacy of this compound, positioning it as a promising next-generation therapeutic agent.

A Tale of Two Mechanisms: Inhibition vs. Degradation

Traditional CBP/p300 inhibitors function by occupying and blocking the activity of a specific domain. For instance, bromodomain inhibitors prevent the recognition of acetylated histones, while HAT inhibitors block the enzyme's catalytic activity. This approach can be limited, as it may only partially suppress the protein's function and often requires sustained high concentrations to be effective.[6]

This compound, in contrast, is a heterobifunctional molecule that leverages the cell's own protein disposal machinery.[7] It acts as a bridge, simultaneously binding to CBP/p300 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CBP/p300, marking them for destruction by the proteasome.[7] This event-driven, catalytic mechanism means a single molecule of this compound can trigger the degradation of multiple CBP/p300 proteins, leading to a more profound and sustained suppression of their activity.[7][8]

G cluster_0 Traditional Inhibition cluster_1 PROTAC-Mediated Degradation (this compound) Inhibitor Inhibitor HAT Domain HAT Domain Inhibitor->HAT Domain Blocks Activity CBP/p300 CBP/p300 (Active) Bromodomain Bromodomain This compound This compound CBP/p300_2 CBP/p300 This compound->CBP/p300_2 Binds E3 Ligase E3 Ligase This compound->E3 Ligase Recruits Proteasome Proteasome CBP/p300_2->Proteasome Degradation E3 Ligase->CBP/p300_2 Ubiquitination Ub Ubiquitin

Caption: Mechanism of Action: Inhibition vs. Degradation.

Performance Data: this compound vs. Traditional Inhibitors

Quantitative data from cellular and preclinical studies demonstrate the superior potency and efficacy of this compound. As a degrader, its potency is measured by the half-maximal degradation concentration (DC50), while its anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50), similar to traditional inhibitors.

CompoundTypeTargetDC50 (nM)IC50 (nM)In Vivo Efficacy (Prostate Cancer Models)
This compound PROTAC Degrader CBP/p300 0.2 - 0.4 [9][10][11]1.2 - 2.0 [9][10][11]73-87% Tumor Growth Inhibition (TGI) at 0.3-1 mg/kg, oral [11]
CCS1477Bromodomain InhibitorCBP/p300N/ALess potent than this compound[12]Less efficacious than this compound[9][12]
GNE-049Bromodomain InhibitorCBP/p300N/ALess potent than this compound[12]Less efficacious than this compound[9][12]
A-485HAT Inhibitorp300/CBPN/ALess effective at suppressing histone acetylation than this compound[6]N/A

Key Findings:

  • Exceptional Potency: this compound induces robust degradation of CBP/p300 at sub-nanomolar concentrations.[9][10][11]

  • Potent Anti-proliferative Effects: It displays strong anti-proliferative activity in androgen receptor-positive (AR+) prostate cancer cell lines.[9][10][11]

  • Oral Bioavailability: this compound has a favorable pharmacokinetic profile with 50% oral bioavailability in mice.[9][12]

  • Superior In Vivo Efficacy: A single oral dose of 1 mg/kg can achieve over 95% depletion of CBP/p300 proteins in tumor tissue.[9][10] In xenograft models, this compound demonstrates significantly stronger and more durable tumor growth inhibition compared to traditional inhibitors like CCS1477 and GNE-049.[9][10][12]

Disrupting Oncogenic Signaling Pathways

In many cancers, such as prostate cancer, CBP/p300 act as essential co-activators for key oncogenic transcription factors, including the Androgen Receptor (AR) and MYC.[6][13][14] By acetylating histones at enhancer regions, CBP/p300 facilitate the transcription of genes that drive tumor growth and survival. Traditional inhibitors may only partially block this activity. This compound, by eliminating the entire protein, more completely shuts down these oncogenic signaling pathways.[6][13]

G MYC MYC CBP_p300 CBP/p300 MYC->CBP_p300 Recruit Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300->Histone_Acetylation Catalyzes Gene_Expression Oncogenic Gene Expression Histone_Acetylation->Gene_Expression Promotes Tumor_Growth Tumor Growth & Survival Gene_Expression->Tumor_Growth Drives CBPD_409 This compound CBPD_409->CBP_p300 Induces Degradation AR AR AR->CBP_p300 Recruit

Caption: this compound disrupts oncogenic signaling.

Experimental Protocols

The validation of this compound's superiority is based on a series of well-defined experimental procedures.

Cellular Degradation and Proliferation Assays
  • Objective: To determine the DC50 and IC50 of this compound in relevant cancer cell lines.

  • Methodology:

    • Cell Culture: Androgen receptor-positive prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured under standard conditions.

    • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2-24 hours for degradation, longer for proliferation).

    • Protein Level Quantification (for DC50): Cell lysates are collected, and CBP/p300 protein levels are quantified using methods like Western Blotting or mass spectrometry-based proteomics.[6] The DC50 is calculated as the concentration at which 50% of the target protein is degraded.

    • Cell Viability Measurement (for IC50): Cell proliferation is assessed using assays such as CellTiter-Glo®. The IC50 is the concentration that inhibits cell growth by 50%.

  • Comparison: The same assays are run in parallel with traditional inhibitors (e.g., GNE-049, CCS1477) to compare anti-proliferative potency.

In Vivo Efficacy in Xenograft Models
  • Objective: To evaluate the anti-tumor activity, pharmacokinetics, and pharmacodynamics of orally administered this compound.

  • Methodology:

    • Model System: Immunocompromised mice are subcutaneously implanted with human prostate cancer cells (e.g., VCaP) to establish tumors.[11]

    • Dosing: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at defined doses and schedules (e.g., 0.3-1 mg/kg, once daily).[11]

    • Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[11]

    • Pharmacodynamic Analysis: At the end of the study, tumor tissues are harvested to measure the levels of CBP/p300 protein and downstream biomarkers (e.g., histone acetylation marks) to confirm target engagement.[9]

    • Data Analysis: Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group.

G A Establish VCaP Xenograft Tumors in Mice B Randomize into Groups (Vehicle, this compound) A->B C Oral Administration (Once Daily) B->C D Monitor Tumor Volume & Body Weight C->D E Harvest Tumors for Pharmacodynamic Analysis D->E End of Study F Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for In Vivo Efficacy Studies.
Chromatin and Transcriptomic Analysis

  • Objective: To assess the impact of CBP/p300 degradation versus inhibition on the epigenetic landscape and gene expression.

  • Methodology:

    • Treatment: Cancer cells are treated with this compound or a traditional inhibitor (e.g., GNE-049).

    • ChIP-seq (Chromatin Immunoprecipitation Sequencing): This technique is used to map histone acetylation marks (e.g., H3K27ac, H2BNTac) across the genome.[6] Studies show this compound leads to a more complete and widespread loss of these marks at key enhancer regions compared to inhibitors.[6]

    • RNA-seq (RNA Sequencing): This method profiles the global transcriptome to identify changes in gene expression. Analysis reveals that this compound more effectively suppresses oncogenic gene programs, including AR and MYC signaling pathways, than domain-specific inhibitors.[13]

Conclusion

The evidence strongly supports the superiority of this compound over traditional CBP/p300 inhibitors. Its novel mechanism of action—targeted protein degradation—translates into exceptional potency, durable target suppression, and superior anti-tumor efficacy in preclinical models of advanced prostate cancer.[6][9][12] By completely removing the CBP/p300 proteins, this compound more effectively shuts down the oncogenic signaling pathways that drive cancer progression than inhibitors that only partially block a single protein function.[13] These findings establish this compound as a highly promising therapeutic candidate for the treatment of advanced prostate cancer and potentially other malignancies dependent on CBP/p300 activity.

References

H2BNTac: A Predictive Biomarker Guiding Sensitivity to the Novel p300/CBP Degrader, CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The emergence of targeted protein degradation offers a promising therapeutic avenue in oncology. CBPD-409, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP), has shown significant anti-tumor activity, particularly in prostate cancer models.[1][2] Identifying patients most likely to respond to this novel agent is crucial for its clinical development. Recent evidence strongly suggests that histone H2B N-terminal acetylation (H2BNTac) serves as a predictive biomarker for sensitivity to this compound.[1] This guide provides a comprehensive comparison of H2BNTac with potential alternative biomarkers, supported by experimental data and detailed protocols.

H2BNTac as a Primary Predictive Biomarker

H2BNTac is a key epigenetic mark deposited by the histone acetyltransferases (HATs) p300 and CBP at active gene regulatory elements called enhancers. In cancers driven by transcription factors like the androgen receptor (AR) in prostate cancer, these "enhanceosomes" are critical for oncogenic gene expression. This compound functions by inducing the degradation of p300 and CBP, leading to a rapid and sustained depletion of H2BNTac at these enhancers and subsequent shutdown of the oncogenic transcriptional program.[1][3]

A strong correlation has been observed between the baseline levels of H2BNTac in cancer cell lines and their sensitivity to this compound. Cells with higher endogenous H2BNTac levels exhibit greater sensitivity to the drug.[1] This positions H2BNTac as a robust, mechanism-based predictive biomarker for this compound efficacy.

Comparison with Alternative Biomarkers

While H2BNTac stands out as a primary biomarker, other histone modifications and protein levels could potentially predict sensitivity to p300/CBP degraders. Here, we compare H2BNTac with H3K27ac, another key mark deposited by p300/CBP.

BiomarkerRationale for PredictionAdvantagesDisadvantages
H2BNTac Directly and specifically catalyzed by p300/CBP at active enhancers.[4][5] Its depletion is a direct pharmacodynamic effect of this compound.[3]High specificity for p300/CBP activity. Strong correlation with this compound sensitivity has been demonstrated.[1]Fewer commercially available and validated antibodies compared to H3K27ac.
H3K27ac A well-established mark of active enhancers and promoters, also deposited by p300/CBP.[4]Widely studied histone mark with a plethora of available research tools and validated antibodies.While regulated by p300/CBP, other HATs can also contribute to H3K27ac, potentially reducing its specificity as a predictive biomarker for a p300/CBP-specific degrader.[4]

Quantitative Data Summary

The following table summarizes the anti-proliferative effects of this compound in various prostate cancer cell lines, highlighting the correlation between AR status (a surrogate for high p300/CBP co-activation and likely high H2BNTac) and sensitivity.

Cell LineAndrogen Receptor (AR) StatusThis compound IC50 (nM)Reference
VCaPAR-positive1.2 - 2.0[2][6]
LNCaPAR-positive1.2 - 2.0[2][6]
22Rv1AR-positive1.2 - 2.0[2][6]
PC3AR-negative>1000[7]
DU145AR-negative>1000[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of H2BNTac as a predictive biomarker.

Cell Viability Assay (AlamarBlue)

This protocol is adapted for determining the IC50 of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1, PC3, DU145)

  • Appropriate cell culture medium and supplements

  • This compound

  • 96-well plates

  • AlamarBlue™ cell viability reagent

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubate the plates for 72 hours (or a desired time point) in a humidified incubator at 37°C and 5% CO2.

  • Add AlamarBlue™ reagent (10% of the culture volume) to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blotting for H2BNTac

This protocol describes the detection of H2BNTac levels in cell lysates.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit Anti-Histone H2B (Acetylated) Antibody (e.g., from EpigenTek, Cat. No. A-4027)[8]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve low molecular weight histones.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H2BNTac antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system. A total histone H2B antibody should be used as a loading control.[9][10]

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the procedure for assessing the enrichment of H2BNTac at specific genomic loci.

Materials:

  • Formaldehyde for crosslinking

  • Glycine to quench crosslinking

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion equipment for chromatin shearing

  • Anti-H2BNTac antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for ChIP-seq

Procedure:

  • Crosslink proteins to DNA by treating cells with formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and nuclei to release chromatin.

  • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the anti-H2BNTac antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.

Visualizations

G cluster_0 p300/CBP Signaling in Prostate Cancer AR Androgen Receptor (AR) Enhanceosome Active Enhanceosome AR->Enhanceosome binds to p300_CBP p300/CBP p300_CBP->Enhanceosome co-activates H2BNTac H2BNTac Deposition Enhanceosome->H2BNTac leads to Oncogenic_Genes Oncogenic Gene Expression (e.g., PSA, TMPRSS2) H2BNTac->Oncogenic_Genes activates Proliferation Tumor Growth & Survival Oncogenic_Genes->Proliferation

Caption: p300/CBP signaling pathway in androgen-driven prostate cancer.

G cluster_1 Mechanism of Action of this compound CBPD_409 This compound p300_CBP p300/CBP CBPD_409->p300_CBP binds to E3_Ligase E3 Ubiquitin Ligase CBPD_409->E3_Ligase recruits Degradation p300/CBP Degradation p300_CBP->Degradation ubiquitination & E3_Ligase->Degradation Proteasome Proteasome H2BNTac_depletion H2BNTac Depletion Proteasome->H2BNTac_depletion results in Degradation->Proteasome targeted to Tumor_Suppression Tumor Suppression H2BNTac_depletion->Tumor_Suppression

Caption: Mechanism of action of the p300/CBP degrader this compound.

G cluster_2 Biomarker Validation Workflow Patient_Samples Patient Tumor Samples (e.g., biopsies, CTCs) Biomarker_Assay H2BNTac Level Assessment (IHC, Western Blot, ChIP-seq) Patient_Samples->Biomarker_Assay Stratification Patient Stratification (High vs. Low H2BNTac) Biomarker_Assay->Stratification Treatment This compound Treatment Stratification->Treatment Response_Evaluation Clinical Response Evaluation Treatment->Response_Evaluation Correlation Correlate H2BNTac Levels with Clinical Outcome Response_Evaluation->Correlation

Caption: Experimental workflow for validating H2BNTac as a predictive biomarker.

References

Overcoming Enzalutamide Resistance in Prostate Cancer: A Comparative Analysis of CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel CBP/p300 PROTAC degrader, CBPD-409, against standard therapies in enzalutamide-resistant prostate cancer models. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound to overcome resistance mechanisms and offer a promising therapeutic alternative for advanced prostate cancer.

Executive Summary

Enzalutamide (B1683756), a second-generation androgen receptor (AR) antagonist, is a standard treatment for metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance is a significant clinical challenge. This compound, a potent and orally bioavailable Protac (PROteolysis TArgeting Chimera), targets the transcriptional coactivators CBP and p300 for degradation, leading to the suppression of AR signaling. This guide details preclinical studies demonstrating that this compound is not only effective in enzalutamide-sensitive prostate cancer but also exhibits significant activity in enzalutamide-resistant models, both as a monotherapy and in combination with enzalutamide.

Comparative Efficacy of this compound in Enzalutamide-Resistant and -Sensitive Prostate Cancer Cells

This compound demonstrates potent anti-proliferative activity across various androgen receptor-positive (AR+) prostate cancer cell lines. Notably, its efficacy is maintained in cells that have developed resistance to enzalutamide.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineEnzalutamide SensitivityThis compound IC50 (nM)Enzalutamide IC50 (nM)Reference
LNCaPParental (Sensitive)1.6~1000-5000[1][2]
LNCaP Enza-RResistantNot significantly different from parental>10,000[3]
VCaPSensitive1.2Not specified[1]
22Rv1Sensitive2.0Not specified[1]

In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Models

The anti-tumor activity of this compound was evaluated in castration-resistant prostate cancer (CRPC) xenograft models, including those refractory to enzalutamide.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Key FindingsReference
VCaP-CRPCThis compound3 mg/kg, p.o., 3x/weekSignificantThis compound as a single agent significantly suppressed tumor growth.[3]
VCaP-CRPCEnzalutamide + this compoundEnza: 10 mg/kg, p.o., 5x/week; this compound: 3 mg/kg, p.o., 3x/weekSynergisticCombination therapy led to disease regression in over 60% of animals.[3]
MDA-PCa-146-12 (PDX)Enzalutamide + this compoundNot specifiedSignificantCombination of this compound with enzalutamide showed significant anti-tumor potency.[3]

Mechanism of Action: Degradation of CBP/p300

This compound functions as a PROTAC, inducing the degradation of CBP and p300 proteins, which are critical co-activators for androgen receptor signaling.

Table 3: CBP/p300 Degradation Activity of this compound

Cell LineDC50 (nM)Dmax (%)Time to Max DegradationReference
VCaP, LNCaP, 22Rv10.2 - 0.4>95%Not specified[4]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Enzalutamide Resistance

Enzalutamide resistance can occur through various mechanisms, including AR overexpression, AR splice variants, and upregulation of co-activators like CBP/p300. This compound targets this latter mechanism.

Caption: Androgen Receptor signaling, enzalutamide action, and the mechanism of this compound.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_assays Assays start Start: Prostate Cancer Cell Lines (Parental & Enza-R) cell_culture Cell Culture start->cell_culture treatment Treatment with this compound, Enzalutamide, or Combination cell_culture->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability western_blot Western Blot for CBP/p300 Degradation treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability->data_analysis western_blot->data_analysis results Results: Comparative Efficacy and Mechanism of Action data_analysis->results

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Lines and Culture Conditions
  • LNCaP (Parental): Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • LNCaP Enza-R (Enzalutamide-Resistant): Generated by continuous exposure of LNCaP cells to increasing concentrations of enzalutamide (up to 10 µM) for over 6 months. Maintained in media containing 10 µM enzalutamide.[5]

  • VCaP: Human prostate cancer cells derived from a vertebral metastasis. Cultured in DMEM with 10% FBS.

  • 22Rv1: Human prostate carcinoma cell line, expresses both full-length AR and AR splice variants. Cultured in RPMI-1640 with 10% FBS.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with serial dilutions of this compound, enzalutamide, or a combination of both for 4 days.

  • Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well was added.

  • Measurement: The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

  • Data Analysis: IC50 values were calculated from dose-response curves.

Western Blot for CBP/p300 Degradation
  • Cell Lysis: Prostate cancer cells were treated with this compound for the indicated times. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CBP (e.g., Cell Signaling Technology #4772, 1:1000 dilution), p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Male SCID or athymic nude mice were used. For castration-resistant models, mice were castrated.

  • Tumor Implantation: VCaP or MDA-PCa-146-12 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally (p.o.) at the indicated doses and schedules. Enzalutamide was also administered orally.

  • Tumor Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., immunohistochemistry).

Conclusion

The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for enzalutamide-resistant prostate cancer. By effectively degrading the AR co-activators CBP and p300, this compound circumvents a key resistance mechanism. The synergistic activity observed when this compound is combined with enzalutamide suggests a promising combination therapy strategy that warrants further clinical investigation. The detailed protocols provided herein should facilitate the replication and extension of these important findings by the research community.

References

Evaluating the Selectivity Profile of CBPD-409 Against Other Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of CBPD-409, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the paralog histone acetyltransferases CREB-binding protein (CBP) and p300. The superior selectivity of this compound for CBP/p300 over other bromodomain-containing proteins is a critical attribute for its therapeutic potential, minimizing off-target effects and associated toxicities.

Superior Selectivity of this compound

This compound was developed to selectively induce the degradation of CBP and p300 by hijacking the cell's ubiquitin-proteasome system. Its design incorporates the GNE-049 warhead, which binds to the CBP/p300 bromodomain, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This targeted mechanism of action inherently provides a layer of selectivity.

Mass spectrometry-based proteomics analyses have confirmed the high selectivity of this compound. In these studies, treatment of prostate cancer cell lines with this compound resulted in the specific and significant degradation of p300 and CBP out of more than 7,000 detectable proteins.[1] This demonstrates that this compound does not cause widespread degradation of other proteins, including other bromodomain-containing proteins.

While a comprehensive quantitative selectivity panel for this compound across all human bromodomain families is not publicly available, the selectivity of its warhead, GNE-049, has been characterized. GNE-049 is a potent inhibitor of both the CBP and p300 bromodomains with IC50 values of 1.1 nM and 2.3 nM, respectively.[2] The high affinity of the warhead for its intended targets contributes to the overall selectivity of the this compound degrader.

Initial evaluations of earlier compounds in the development series using thermal stability assays did indicate some level of interaction with the BET (Bromodomain and Extra-Terminal domain) family of bromodomains. However, this was addressed through subsequent structure-guided medicinal chemistry efforts to enhance selectivity.

Data Presentation

The following table summarizes the available quantitative data for this compound and its warhead, GNE-049.

CompoundTargetAssay TypeValueReference
This compound CBP/p300 DegradationDC50 (in VCaP, LNCaP, 22Rv1 cells)0.2–0.4 nM[3][4]
Proliferation InhibitionIC50 (in VCaP, LNCaP, 22Rv1 cells)1.2–2.0 nM[3][4]
GNE-049 CBP Bromodomain InhibitionBiochemical Binding Assay (IC50)1.1 nM[2]
p300 Bromodomain InhibitionBiochemical Binding Assay (IC50)2.3 nM[2]
MYC Expression InhibitionCellular Assay (EC50 in MV-4-11 cells)14 nM[2]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its selectivity.

PROTAC_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation CBPD_409 This compound CBP_p300 CBP/p300 CBPD_409->CBP_p300 Binds to Bromodomain E3_Ligase E3 Ubiquitin Ligase (CRBN) CBPD_409->E3_Ligase Recruits Proteasome Proteasome CBP_p300->Proteasome Targeted for Degradation E3_Ligase->CBP_p300 Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Protein Degraded CBP/p300 Proteasome->Degraded_Protein Results in Selectivity_Workflow Experimental Workflow for Selectivity Profiling start Cancer Cell Culture treatment Treatment with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion tmt Tandem Mass Tag (TMT) Labeling digestion->tmt lcms LC-MS/MS Analysis tmt->lcms data_analysis Data Analysis: Protein Identification and Quantification lcms->data_analysis result Selective Degradation of CBP/p300 Confirmed data_analysis->result

References

Validating the On-Target Effects of CBPD-409 Using Inactive Control Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of CBPD-409, a potent and orally bioavailable PROTAC degrader of CBP/p300, and its inactive control compound, this compound-Me, to validate its mechanism of action.

This compound has emerged as a promising therapeutic agent in preclinical studies, particularly in the context of advanced prostate cancer.[1][2][3][4] It functions by inducing the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300, which play a critical role in androgen receptor (AR) signaling and oncogenic gene expression.[1][3][5][6] To ensure that the observed biological effects of this compound are a direct result of CBP/p300 degradation, it is essential to compare its activity with an inactive control that is structurally similar but does not induce degradation. This compound-Me, which contains a methyl substitution on the cereblon (CRBN) E3 ligase-binding moiety, serves as this crucial negative control, as this modification abrogates its ability to degrade the target proteins.[6]

This guide presents a summary of the quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of this compound and its Inactive Control

The on-target activity of this compound is demonstrated by its potent degradation of CBP/p300 and its downstream effects on cell viability and signaling pathways. In contrast, the inactive control, this compound-Me, shows no significant degradation of the target proteins.

ParameterThis compoundThis compound-Me (Inactive Control)Reference
Target Degradation (DC50) 0.2–0.4 nMInactive, does not degrade targets[1][7][8]
Anti-proliferative Activity (IC50 in AR+ prostate cancer cell lines) 1.2–2.0 nMSignificantly less active[7][8]

On-Target Effects on Cellular Signaling

The degradation of CBP/p300 by this compound leads to specific downstream effects on histone acetylation and gene expression, which are not observed with the inactive control.

Cellular EffectThis compoundThis compound-Me (Inactive Control)Reference
CBP/p300 Protein Levels Significant reductionNo significant change[5][6]
Histone Acetylation (H3K27ac, H2BNTac) Markedly decreasedNo significant change[3][5]
AR, MYC, FOXA1, ERG Signaling DownregulatedNo significant change[6]

Experimental Protocols

To validate the on-target effects of this compound, several key experiments are performed. Below are the methodologies for these assays.

Immunoblotting for CBP/p300 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of CBP and p300 proteins in cells treated with this compound and its inactive control.

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound, this compound-Me, or DMSO (vehicle control) for specified time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation

This protocol is employed to analyze the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following treatment with this compound.

  • Cell Treatment and Cross-linking: Prostate cancer cells are treated with this compound or control compounds. The cells are then cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.

  • Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify regions with significant enrichment of the histone mark. Differential binding analysis is performed to compare the histone acetylation profiles between this compound-treated and control-treated cells.

RNA-sequencing (RNA-seq) for Gene Expression Analysis

This protocol is used to investigate the global transcriptional changes induced by this compound.

  • Cell Treatment and RNA Extraction: Prostate cancer cells are treated with this compound or control compounds. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer.

  • Library Preparation: An RNA-seq library is prepared from the high-quality RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapters. The reads are then aligned to the reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control. Pathway analysis can then be performed to identify the biological processes affected by the differentially expressed genes.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for target validation, and the logical framework for confirming on-target effects.

cluster_0 This compound Mechanism of Action CBPD409 This compound Ternary_Complex Ternary Complex CBPD409->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex AR_Signaling AR Signaling & Oncogene Expression CBP_p300->AR_Signaling promotes CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->AR_Signaling inhibits

Caption: Mechanism of action of this compound as a PROTAC degrader of CBP/p300.

cluster_1 Experimental Workflow for Target Validation start Treat Cells with This compound vs. This compound-Me immunoblot Immunoblotting (CBP/p300 Degradation) start->immunoblot chipseq ChIP-seq (Histone Acetylation) start->chipseq rnaseq RNA-seq (Gene Expression) start->rnaseq data_analysis Data Analysis and Comparison immunoblot->data_analysis chipseq->data_analysis rnaseq->data_analysis conclusion Confirm On-Target Effects data_analysis->conclusion

Caption: Workflow for validating the on-target effects of this compound.

cluster_2 Logical Framework for On-Target Validation active_compound This compound (Active) target_engagement Target Engagement (CBP/p300 Degradation) active_compound->target_engagement Induces phenotypic_effect Phenotypic Effect (e.g., Reduced Cell Viability, Altered Gene Expression) active_compound->phenotypic_effect Causes inactive_compound This compound-Me (Inactive) inactive_compound->target_engagement Does Not Induce inactive_compound->phenotypic_effect Does Not Cause target_engagement->phenotypic_effect Leads to on_target_conclusion Conclusion: Phenotype is On-Target phenotypic_effect->on_target_conclusion Correlates with Target Engagement off_target_conclusion Conclusion: Phenotype may be Off-Target

Caption: Logic for confirming on-target effects using an inactive control.

References

Safety Operating Guide

Proper Disposal Procedures for CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of CBPD-409, a potent and selective degrader of the histone acetyltransferases CBP and p300.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound (CAS No. 3037549-86-0) is not classified as a hazardous substance or mixture.[2] However, as with all laboratory chemicals, it should be handled with care, and appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn at all times.

General Handling and Spill Management

In the event of a spill, the following procedures should be followed:

  • For solid this compound: Gently sweep the material to avoid dust formation and place it in a designated, labeled waste container.

  • For this compound in solution: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]

  • Decontamination: Clean the spill area thoroughly with alcohol.[2]

Disposal of Unused this compound

For the disposal of unused or waste this compound, the primary recommendation is to follow your institution's specific chemical waste disposal guidelines. Even for non-hazardous materials, institutional policies often require that all chemical waste be disposed of through the Environmental Health and Safety (EHS) office.

Recommended Disposal Protocol:

  • Containerize: Place the solid this compound waste or absorbed liquid waste into a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound"), CAS number (3037549-86-0), and note that it is non-hazardous.

  • Contact EHS: Arrange for a pickup of the chemical waste through your institution's EHS department.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

  • Collect Rinsate: The rinsate from this process should be collected and disposed of as chemical waste through your institution's EHS program.

  • Deface Label: Completely remove or deface the original label on the empty container.

  • Final Disposal: Dispose of the clean, defaced container in the regular laboratory glass or plastic recycling, as appropriate.

Quantitative Data Summary

PropertyValueReference
CAS Number3037549-86-0
Molecular FormulaC46H52F2N10O5
Hazard ClassificationNot a hazardous substance or mixture

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste and information derived from the Safety Data Sheet for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

CBPD409_Disposal_Workflow cluster_waste This compound Waste cluster_container Empty Container Waste Unused or Contaminated This compound Collect Collect in a Labeled, Sealed Container Waste->Collect Container Empty this compound Container Rinse Triple Rinse with Appropriate Solvent Container->Rinse EHS Dispose via Institutional EHS Chemical Waste Program Collect->EHS CollectRinsate Collect Rinsate as Chemical Waste Rinse->CollectRinsate Deface Deface Original Label Rinse->Deface CollectRinsate->EHS DisposeContainer Dispose of Container in Regular Lab Recycling/Trash Deface->DisposeContainer

Caption: Disposal workflow for this compound waste and empty containers.

References

Essential Safety and Logistics for Handling CBPD-409

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of CBPD-409, a PROTAC degrader for CBP/p300.[1][2] While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[3]

I. Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any new chemical or procedure in the laboratory.[4] The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for handling chemical compounds.

PPE ComponentSpecificationPurpose
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[5] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6]Protects eyes from splashes, dust, and flying debris.[5][6]
Hand Protection Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[5]Prevents skin contact with the chemical.[6]
Body Protection A flame-resistant laboratory coat should be worn over personal clothing.[7] Ensure the lab coat is fully buttoned.Protects skin and clothing from spills and splashes.[6]
Footwear Closed-toe shoes that cover the entire foot.[7]Protects feet from spills and dropped objects.[6]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[6] If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6]Prevents inhalation of airborne particles or aerosols.[6]

II. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Work Area Preparation: Conduct all work with this compound in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[3]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid leaving the designated area unnecessarily.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.

B. Dissolving and Handling Solutions:

  • Solvent Selection: Use the appropriate solvent as indicated in the experimental protocol.

  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Aspiration and Dispensing: When using micropipettes, ensure tips are securely fitted to prevent leaks. Dispense liquids slowly against the wall of the receiving vessel to avoid aerosol generation.

C. Experimental Use:

  • Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other assay systems, do so within a biological safety cabinet to maintain sterility and operator safety.

  • Animal Studies: For in vivo experiments, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).[8][9] Handle and administer the compound according to the approved protocol, wearing appropriate PPE.

III. Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

IV. Disposal Plan

Proper disposal of chemical waste is essential to protect human health and the environment.[10][11]

A. Waste Segregation:

  • Solid Waste: Dispose of unused solid this compound and any grossly contaminated items (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and supernatants from cell culture, in a clearly labeled, sealed, and chemical-resistant waste container.

  • Sharps: Dispose of any needles or syringes used for animal injections in a designated sharps container.

  • Contaminated PPE: Dispose of gloves and other disposable PPE in the appropriate laboratory waste stream. If grossly contaminated, they should be placed in the hazardous chemical waste container.

B. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

C. Final Disposal:

  • Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office.[10]

  • Do not pour any chemical waste down the drain or dispose of it in the regular trash.[11]

V. Workflow Diagrams

The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Start Assess Task Assess Task (e.g., Weighing, Dissolving, Cell Culture) Start->Assess Task Potential for Splash? Potential for Splash? Assess Task->Potential for Splash? Potential for Aerosol/Dust? Potential for Aerosol/Dust? Assess Task->Potential for Aerosol/Dust? Direct Contact Risk? Direct Contact Risk? Assess Task->Direct Contact Risk? Safety Glasses Safety Glasses (Minimum) Potential for Splash?->Safety Glasses No Goggles/Face Shield Goggles & Face Shield Potential for Splash?->Goggles/Face Shield Yes Fume Hood/Respirator Work in Fume Hood or Use Respirator Potential for Aerosol/Dust?->Fume Hood/Respirator Yes Standard Ventilation Standard Ventilation Standard Lab Attire Lab Coat, Gloves, Closed-toe Shoes Direct Contact Risk?->Standard Lab Attire Yes

Figure 1. PPE Selection Workflow for this compound Handling.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Disposal Generate Waste Generate Waste (this compound contaminated) Waste Type? Waste Type? Generate Waste->Waste Type? Solid Waste Container Solid Chemical Waste Container Waste Type?->Solid Waste Container Solid Liquid Waste Container Liquid Chemical Waste Container Waste Type?->Liquid Waste Container Liquid Sharps Container Sharps Container Waste Type?->Sharps Container Sharp Label & Store Label Waste & Store in Secondary Containment Solid Waste Container->Label & Store Liquid Waste Container->Label & Store Sharps Container->Label & Store EHS Pickup Arrange for EHS Waste Pickup Label & Store->EHS Pickup

Figure 2. Disposal Workflow for this compound Waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。